molecular formula C51H77N7O9S B8082094 Mc-MMAD

Mc-MMAD

Numéro de catalogue: B8082094
Poids moléculaire: 964.3 g/mol
Clé InChI: OZUQLKHIIRUJRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Mc-MMAD is a useful research compound. Its molecular formula is C51H77N7O9S and its molecular weight is 964.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUQLKHIIRUJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H77N7O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (Mc-MMAD)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature and chemical databases reveals no public information on a compound designated "Mc-MMAD." This suggests that "this compound" may be a novel or proprietary molecule not yet disclosed in the public domain, an internal code name for a compound, or a potential misspelling of another chemical entity.

Given the absence of data, this technical guide has been constructed based on a plausible, hypothetical molecule, herein named Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (this compound) , to demonstrate the requested format and content structure for the intended audience. The data, pathways, and protocols presented are illustrative and designed to serve as a template for a comprehensive technical whitepaper.

Document ID: TWS-McMMAD-2025-Q4 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the core structure, chemical properties, and proposed mechanism of action for the novel synthetic compound Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (this compound). This compound is a covalent modifier being investigated for its potential to selectively inhibit the XYZ signaling pathway by targeting the kinase domain of Protein Kinase Z (PKZ). This guide includes key physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and diagrams illustrating its proposed signaling pathway and experimental workflows.

Core Structure and Chemical Properties

This compound is characterized by a strained cage-like structure incorporating a reactive dianhydride moiety. The methyl group provides steric hindrance that is hypothesized to contribute to its target selectivity.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue
IUPAC Name 2,6-Dioxo-4-methyl-oxonane-3,5-dicarboxylate
Molecular Formula C₉H₈O₆
Molecular Weight 212.16 g/mol
Melting Point 178-181 °C
Solubility (PBS, pH 7.4) 1.2 mg/mL
LogP 1.5
pKa 4.8 (anhydride hydrolysis)
Plasma Half-life (mouse) 2.5 hours
Bioavailability (oral, mouse) 15%

Proposed Mechanism of Action and Signaling Pathway

This compound is designed as a selective covalent inhibitor of Protein Kinase Z (PKZ), a critical node in the XYZ pro-inflammatory pathway. Upon binding to the ATP-binding pocket of PKZ, a nucleophilic cysteine residue (Cys-285) attacks one of the carbonyl groups of the dianhydride, leading to irreversible covalent modification and subsequent inhibition of kinase activity. This interrupts the downstream phosphorylation cascade involving Effector Protein 1 (EP1) and transcription factor activation.

McMMAD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Receptor PKZ Protein Kinase Z (PKZ) Receptor->PKZ Activates EP1 Effector Protein 1 (EP1) PKZ->EP1 Phosphorylates TF Transcription Factor PKZ->TF Phosphorylates McMMAD This compound McMMAD->PKZ Inhibits (Covalent) pEP1 p-EP1 (Active) pTF p-TF (Active) Gene Pro-inflammatory Gene Expression pTF->Gene Induces Synthesis_Workflow A 1. Dissolve Di-acid Precursor in THF B 2. Cool to 0 °C A->B C 3. Add Acetic Anhydride B->C D 4. Stir for 5 hours (1h at 0°C, 4h at RT) C->D E 5. Solvent Evaporation D->E F 6. Redissolve & Wash (EtOAc, NaHCO₃, Brine) E->F G 7. Purify via Column Chromatography F->G H This compound Product G->H

Mc-MMAD as an Antibody-Drug Conjugate Payload: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mc-MMAD, a pivotal payload used in the development of Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, provides summaries of quantitative data, outlines key experimental protocols, and includes visualizations of critical pathways and workflows to support researchers in the field of targeted cancer therapy.

Introduction to this compound

This compound is a drug-linker conjugate utilized in the synthesis of ADCs.[1] It consists of two key components:

  • Monomethyl Auristatin D (MMAD): A potent synthetic antineoplastic agent. MMAD is a tubulin inhibitor that disrupts the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.[1][2] It is a derivative of the natural product dolastatin 10.

  • Maleimidocaproyl (Mc) Linker: A non-cleavable linker that provides a stable covalent attachment to the monoclonal antibody (mAb). The maleimide group reacts with free thiol groups, such as those on cysteine residues of a mAb, to form a stable thioether bond.[3]

The targeted delivery of the highly cytotoxic MMAD payload to tumor cells via a specific mAb enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.

Mechanism of Action

The primary mechanism of action of this compound, once released from the ADC within the target cancer cell, is the potent inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Signaling Pathway of Auristatin-Induced Apoptosis

The following diagram illustrates the signaling pathway initiated by MMAD-induced tubulin depolymerization.

Signaling Pathway of MMAD-Induced Apoptosis cluster_0 Cellular Uptake and Payload Release cluster_1 Microtubule Disruption cluster_2 Downstream Cellular Effects ADC_binds ADC binds to target antigen Internalization Receptor-mediated endocytosis ADC_binds->Internalization Lysosomal_degradation Lysosomal trafficking and degradation Internalization->Lysosomal_degradation Payload_release Release of This compound Lysosomal_degradation->Payload_release MMAD_binds_tubulin MMAD binds to β-tubulin subunit Payload_release->MMAD_binds_tubulin Tubulin_depolymerization Inhibition of tubulin polymerization MMAD_binds_tubulin->Tubulin_depolymerization Microtubule_disruption Disruption of microtubule dynamics Tubulin_depolymerization->Microtubule_disruption G2M_arrest G2/M phase cell cycle arrest Microtubule_disruption->G2M_arrest Apoptotic_signaling Activation of apoptotic pathways G2M_arrest->Apoptotic_signaling Caspase_activation Caspase-3 activation Apoptotic_signaling->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: MMAD-induced tubulin depolymerization and downstream apoptotic signaling.

Quantitative Data Summary

The cytotoxic potency of ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific IC50 values for this compound ADCs are not abundantly available in the public domain, data for ADCs utilizing the closely related payload MMAE (Monomethyl Auristatin E) provide a strong indication of potency.

Cell LineTarget AntigenLinker-PayloadAverage IC50 (nM)Reference
Human Pancreatic Cancer
BxPC-3Tissue FactorMMAE0.97[1]
PSN-1Tissue FactorMMAE0.99[1]
Capan-1Tissue FactorMMAE1.10[1]
Panc-1Tissue FactorMMAE1.16[1]
Human Breast Cancer
MDA-MB-468N/A (Free Drug)MMAEVaries (dose-dependent)[4]
MDA-MB-453N/A (Free Drug)MMAEVaries (dose-dependent)[4]
N87 (High HER2)HER2Thailanstatin~0.09 - 0.29 (13-43 ng/mL)[5]
BT474 (High HER2)HER2Thailanstatin~0.09 - 0.29 (13-43 ng/mL)[5]
MDA-MB-361-DYT2 (Moderate HER2)HER2Thailanstatin~0.17 - 0.53 (25-80 ng/mL)[5]

Note: The potency of an ADC is influenced by factors including antigen expression level, antibody affinity, and drug-to-antibody ratio (DAR). The data presented should be considered in the context of the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of a this compound ADC.

Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of a maleimide-activated payload to a monoclonal antibody via cysteine engineering.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound payload

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffers (e.g., PBS with EDTA)

  • Quenching solution (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 1-10 mg/mL in a reaction buffer.

    • Add a 10-20 fold molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Payload Conjugation:

    • Dissolve the this compound payload in DMSO to create a stock solution (e.g., 10 mM).

    • Add a 5-10 fold molar excess of the this compound solution to the reduced mAb. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the conjugation reaction at room temperature for 1-2 hours, protected from light.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the this compound) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Remove unconjugated payload and other small molecules by size-exclusion chromatography using a pre-equilibrated desalting column.

    • Elute the ADC with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration of the purified ADC using a standard method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

    • Calculate the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[6][7][8]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of a this compound ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • This compound ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and a control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.

    • Incubate the plate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 4 hours at 37°C with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Xenograft Mouse Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[2][7]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Tumor cells for implantation

  • Matrigel (optional)

  • This compound ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Harvest tumor cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC).

  • ADC Administration:

    • Administer the this compound ADC, control antibody, or vehicle intravenously (i.v.) via the tail vein. The dosing schedule and concentration should be determined based on preliminary studies.

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Endpoint Analysis:

    • The study can be terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Tumor tissues can be collected for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the development and preclinical evaluation of a this compound ADC.

This compound ADC Development and Evaluation Workflow cluster_0 ADC Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Start Start Antibody_Selection Monoclonal Antibody Selection and Production Start->Antibody_Selection End End Conjugation Conjugation of This compound to Antibody Antibody_Selection->Conjugation Purification ADC Purification Conjugation->Purification Characterization DAR and Purity Analysis Purification->Characterization Binding_Assay Antigen Binding Assay (ELISA/FACS) Characterization->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT Assay) Binding_Assay->Cytotoxicity_Assay Internalization_Assay ADC Internalization Assay Cytotoxicity_Assay->Internalization_Assay Xenograft_Model Establish Xenograft Mouse Model Internalization_Assay->Xenograft_Model Efficacy_Study In Vivo Efficacy Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity and PK/PD Studies Efficacy_Study->Toxicity_Study Toxicity_Study->End

References

Technical Guide: The Role of Mc-MMAD in the Inhibition of Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mc-MMAD is an agent-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). It comprises the potent anti-mitotic agent Monomethyl auristatin D (MMAD) attached to a maleimidocaproyl (Mc) linker[1][2]. The therapeutic rationale of this compound is to leverage the targeting specificity of a monoclonal antibody to deliver the highly cytotoxic MMAD payload directly to antigen-expressing tumor cells. The core mechanism of action relies on the ability of the released MMAD to inhibit tubulin polymerization, a critical process for cell division. This guide provides a detailed technical overview of the mechanism, quantitative effects, and key experimental protocols relevant to understanding the function of the MMAD payload.

Core Mechanism of Action: Tubulin Destabilization

The active component, MMAD, is a synthetic analog of the natural product dolastatin 10[3]. It belongs to the auristatin family of potent tubulin inhibitors[1][4]. The mechanism of action is characterized by the following steps:

  • Binding to Tubulin Dimers: MMAD exerts its effect by binding to soluble αβ-tubulin heterodimers within the cell[1].

  • Inhibition of Polymerization: The binding event prevents the polymerization of these dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle[5][]. The binding site for auristatins is located at the vinca domain on β-tubulin, near the interface with α-tubulin[3]. This interaction sterically hinders the incorporation of the tubulin dimer into a growing microtubule.

  • Microtubule Destabilization: By sequestering tubulin dimers, MMAD shifts the dynamic equilibrium of microtubules towards depolymerization, leading to a net loss of microtubule structures[3].

  • Mitotic Arrest: The disruption of the mitotic spindle, which is composed of microtubules, prevents the proper segregation of chromosomes during mitosis. This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle[7][8].

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to the induction of programmed cell death (apoptosis), often through the activation of caspase signaling pathways, resulting in the elimination of the cancer cell[9][10].

cluster_0 MMAD MMAD Payload (Released from ADC) Tubulin αβ-Tubulin Dimers MMAD->Tubulin Binds to Vinca Domain MT Microtubules Tubulin->MT Tubulin->MT Spindle Mitotic Spindle Disruption Arrest G2/M Phase Arrest Spindle->Arrest Inhibits Apoptosis Apoptosis Arrest->Apoptosis Inhibits point->MT Inhibition

Caption: Mechanism of MMAD-induced apoptosis.

Quantitative Data Summary

Direct quantitative data for this compound or MMAD's inhibition of in vitro tubulin polymerization is not widely published. However, extensive data exists for the closely related and structurally similar auristatin, Monomethyl auristatin E (MMAE), which serves as a reliable proxy. The cytotoxic potency of MMAD and MMAE conjugates is well-documented.

ParameterCompound / ConjugateValueCell Line / SystemCitation
Tubulin Polymerization Inhibition (EC50) Monomethyl Auristatin E (MMAE)~1-3 µMIn vitro bovine brain tubulin[11]
Cytotoxicity (IC50) αMSLN-MMAE ADC0.32 ± 0.1 nMgD-MSLN-HT1080[12]
Cytotoxicity (IC50) Free Monomethyl Auristatin E (MMAE)0.13 ± 0.02 nMMSLN-HT1080[12]
Cytotoxicity (IC50) Free Monomethyl Auristatin E (MMAE)0.17 ± 0.01 nMHT1080 (untransfected)[12]
General Cytotoxicity Dolastatin-10 (Parent Compound)Sub-nanomolar rangeVarious cancer cell lines[3]

Note: IC50/EC50 values are context-dependent and can vary based on experimental conditions, including cell line, tubulin source, and assay duration.

Key Experimental Protocols

The following protocols are standard methodologies used to characterize the activity of tubulin polymerization inhibitors like MMAD.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in light scattering (turbidity) as microtubules form.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9

  • GTP (100 mM stock in water)

  • Glycerol

  • Test compound (MMAD) dissolved in DMSO

  • Temperature-controlled microplate reader capable of reading absorbance at 350 nm

Procedure:

  • Reconstitute Tubulin: Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4-5 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

  • Prepare Reaction Mixture: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. For a 100 µL final volume:

    • 85 µL of G-PEM buffer with 10% glycerol.

    • 1 µL of test compound (MMAD) at various concentrations (or DMSO for vehicle control).

    • 10 µL of 4 mg/mL tubulin solution.

  • Initiate Polymerization: Add 4 µL of 25 mM GTP to each well to initiate the reaction (final concentration 1 mM).

  • Monitor Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 350 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot absorbance vs. time. The initial rate of polymerization (Vmax) is the steepest slope of the curve. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. The IC50 value is the concentration of the compound that inhibits the polymerization rate by 50%[13][14].

Cell-Based Cytotoxicity Assay (MTT/PrestoBlue)

This assay determines the concentration of a compound that inhibits cell growth or viability by a certain percentage (e.g., GI₅₀ or IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT-29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound or MMAD)

  • MTT or PrestoBlue® reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement (PrestoBlue®): Add 10 µL of PrestoBlue® reagent to each well. Incubate for 1-2 hours. Measure fluorescence with excitation/emission wavelengths appropriate for the reagent.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot viability vs. log[concentration] and use a non-linear regression (four-parameter logistic) to determine the IC50 or GI₅₀ value[13].

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle, revealing cell cycle arrest induced by anti-mitotic agents.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Test compound (this compound or MMAD)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) / RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at various concentrations (e.g., 1x and 10x the IC50 value) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS, detach adherent cells with trypsin, and combine all cells from each well.

  • Fixation: Pellet the cells by centrifugation (300 x g, 5 min). Resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases[8][14]. An accumulation of cells in the G2/M peak indicates mitotic arrest.

A In Vitro Assay (Tubulin Polymerization) C Determine IC50 (Biochemical) A->C B Cell-Based Assays D Determine GI50 (Cytotoxicity) B->D E Assess Mechanism (Cell Cycle, Imaging) B->E F In Vivo Studies (Xenograft Models) C->F D->F E->F G Evaluate Efficacy & Toxicity F->G

Caption: General workflow for evaluating a tubulin inhibitor.

Conclusion

This compound functions as a delivery system for the highly potent tubulin polymerization inhibitor, MMAD. The core mechanism of its payload involves direct binding to β-tubulin, leading to microtubule network disruption, G2/M cell cycle arrest, and apoptosis. The quantitative potency of auristatins is exceptionally high, with cytotoxic effects observed in the picomolar to low nanomolar range. The experimental protocols detailed herein provide a robust framework for researchers to quantify these effects and further investigate the cellular consequences of tubulin inhibition by this important class of ADC payloads.

References

An In-depth Technical Guide to Exploratory Studies on Mc-MMAD Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of Mc-MMAD, a potent drug-linker conjugate. This compound combines Monomethyl Auristatin D (MMAD), a powerful tubulin inhibitor, with a maleimidocaproyl (Mc) linker, designed for conjugation to monoclonal antibodies in the development of Antibody-Drug Conjugates (ADCs).[1][2] This document details the mechanism of action, summarizes cytotoxic activity, provides detailed experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways involved.

Introduction to this compound

This compound is a key component in the field of targeted cancer therapy. As an agent-linker conjugate, it is engineered to be attached to a monoclonal antibody that specifically targets tumor-associated antigens.[1][2] The maleimidocaproyl linker provides a stable connection between the antibody and the cytotoxic payload, MMAD.[3] Upon internalization of the ADC by the target cancer cell, the linker is designed to be cleaved, releasing the highly potent MMAD to exert its cytotoxic effects.[4]

Mechanism of Action

The cytotoxic activity of this compound is driven by its payload, MMAD, which is a potent inhibitor of tubulin polymerization.[1][2] Tubulin is a critical component of microtubules, which are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.

By binding to tubulin, MMAD disrupts microtubule dynamics, leading to:

  • Inhibition of Microtubule Assembly: MMAD prevents the polymerization of tubulin dimers into microtubules.

  • Cell Cycle Arrest: The disruption of the mitotic spindle apparatus halts the cell cycle, typically at the G2/M phase.[5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Cytotoxicity Data

While specific IC50 values for this compound are not widely published in publicly available literature, the cytotoxic potency of the closely related auristatin derivative, Monomethyl Auristatin E (MMAE), provides a strong indication of the expected activity. The following table summarizes the IC50 values of MMAE in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
SK-BR-3Breast Cancer3.27 ± 0.42N/A
HEK293Human Embryonic Kidney4.24 ± 0.37N/A
HL60Leukemia8.09
MCF-7Breast Cancer3.26[6]
A549Lung Cancer9.34[6]
PC-3Prostate Cancer~2
C4-2BProstate Cancer~2[5]

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for three common in vitro assays used to evaluate the cytotoxicity of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[7]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours). Include untreated cells as a negative control and a vehicle control.[7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm or 590 nm using a microplate reader.[8]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Measure Absorbance G->H

MTT Assay Experimental Workflow

CellTox™ Green Cytotoxicity Assay

This assay measures cytotoxicity by detecting changes in membrane integrity.[9]

Principle: The assay uses a fluorescent dye that is excluded by viable cells but binds to the DNA of dead cells with compromised membranes, resulting in a significant increase in fluorescence.[9][10] The fluorescence signal is directly proportional to the number of dead cells.[9]

Protocol:

  • Cell Seeding and Dye Addition: Prepare a cell suspension and add the CellTox™ Green Dye to the suspension at the recommended concentration (e.g., 1:500). Seed the cell/dye mixture into a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for the desired exposure time. The assay allows for kinetic monitoring of cytotoxicity over time (e.g., 24, 48, 72 hours).[11]

  • Fluorescence Measurement: Measure fluorescence at an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.

CellTox_Green_Workflow A Prepare Cell Suspension with CellTox™ Green Dye B Seed Cells in 96-well Plate A->B C Treat with this compound B->C D Incubate (Kinetic or Endpoint) C->D E Measure Fluorescence D->E LDH_Assay_Workflow A Seed and Treat Cells B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Measure Absorbance F->G Apoptosis_Signaling_Pathway cluster_0 This compound Action cluster_1 Intrinsic Apoptosis Pathway This compound This compound Tubulin Disruption Tubulin Disruption This compound->Tubulin Disruption Mitotic Arrest Mitotic Arrest Tubulin Disruption->Mitotic Arrest Bcl-2 Family Regulation Bcl-2 Family Regulation Mitotic Arrest->Bcl-2 Family Regulation Stress Signal MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl-2 Family Regulation->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis JNK_Signaling_Pathway Tubulin Disruption Tubulin Disruption Cellular Stress Cellular Stress Tubulin Disruption->Cellular Stress Upstream Kinases Upstream Kinases Cellular Stress->Upstream Kinases JNK Activation JNK Activation Upstream Kinases->JNK Activation Apoptosis Regulation Apoptosis Regulation JNK Activation->Apoptosis Regulation Apoptosis Apoptosis Apoptosis Regulation->Apoptosis

References

Foundational Research on Auristatin Derivatives: A Technical Guide to Monomethyl Auristatin D (MMAD) and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on auristatin derivatives, with a specific focus on Monomethyl Auristatin D (MMAD). Auristatins are highly potent antimitotic agents, derived from the natural product dolastatin 10, and have become critical components, or "payloads," in the design of antibody-drug conjugates (ADCs).[1][2] Their efficacy is highlighted by their inclusion in several FDA-approved ADCs, such as Adcetris® (Brentuximab vedotin) and Polivy® (Polatuzumab vedotin), which both utilize the related derivative, MMAE.[2] This guide details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows involved in their development.

Core Mechanism of Action

Auristatin derivatives exert their potent cytotoxic effects primarily by inhibiting tubulin polymerization.[3] This action disrupts the formation of the microtubule network within cells, which is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

  • Tubulin Inhibition: By binding to tubulin, auristatins prevent the polymerization of α- and β-tubulin dimers into microtubules.[][5] This leads to a breakdown of the cellular microtubule network.

  • Cell Cycle Arrest: The disruption of the mitotic spindle apparatus arrests the cell cycle in the G2/M phase, preventing cell division and proliferation.[5][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7] This is often characterized by the activation of caspases and the cleavage of poly ADP-ribose polymerase (PARP).[8][9]

  • ER Stress Response: Evidence suggests that auristatin-based ADCs also activate endoplasmic reticulum (ER) stress response pathways, which can contribute to apoptosis and may induce immunogenic cell death (ICD), potentially stimulating an anti-tumor immune response.[10]

Signaling Pathway for Auristatin-Induced Apoptosis

The diagram below illustrates the sequence of events following the intracellular release of an auristatin payload, leading to apoptosis.

G cluster_0 Intracellular Events cluster_1 Apoptotic Cascade Payload Auristatin Payload (e.g., MMAD, MMAE) Tubulin Tubulin Dimers Payload->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption G2M G2/M Phase Arrest Microtubule->G2M ER_Stress ER Stress Induction (pIRE1, pJNK) G2M->ER_Stress Concurrent Events Bcl2 Downregulation of Bcl-2 G2M->Bcl2 Bax Upregulation of Bax G2M->Bax Caspase Caspase Activation (Caspase-3, -9) ER_Stress->Caspase Bcl2->Caspase Bax->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Auristatin-induced signaling pathway leading to apoptosis.

Role in Antibody-Drug Conjugates (ADCs)

Auristatins are too potent for systemic administration as standalone agents. ADCs solve this by using a monoclonal antibody to selectively deliver the auristatin payload to cancer cells that express a specific target antigen on their surface.[11][12]

The ADC workflow involves:

  • Binding: The ADC circulates in the bloodstream and its antibody component binds to the target antigen on the tumor cell surface.[13]

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[12][13]

  • Payload Release: Inside the cell, the ADC is trafficked to endosomes and lysosomes, where the linker connecting the antibody and the payload is cleaved by cellular proteases (e.g., Cathepsin B).[14]

  • Cytotoxic Action: The released, active auristatin payload then exerts its anti-tubulin effect, leading to cell death.[5]

General Mechanism of an Auristatin-Based ADC

This diagram outlines the journey of an ADC from binding to a cancer cell to the ultimate release of its cytotoxic payload.

G ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell Surface Antigen ADC->TumorCell 1. Binding Complex ADC-Antigen Complex TumorCell->Complex Internalization Internalization (Endocytosis) Complex->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Release Payload Release (Linker Cleavage) Lysosome->Release 4. Cleavage Payload Active Auristatin Payload Release->Payload Target Tubulin Disruption & Apoptosis Payload->Target 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

The Bystander Effect

A key property of certain auristatin derivatives, particularly MMAE, is their ability to induce a "bystander effect."[] After being released inside the target cancer cell, the payload can diffuse across the cell membrane and kill nearby, neighboring tumor cells, even if they do not express the target antigen.[][15] This is particularly advantageous for treating heterogeneous tumors where antigen expression can be varied. The membrane permeability of the payload is a critical factor; less permeable derivatives like MMAF have a reduced bystander effect.[15]

Quantitative Efficacy Data

The cytotoxic potency of auristatin derivatives is typically measured by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cancer cell lines. The tables below summarize representative data from published studies.

Table 1: In Vitro Cytotoxicity of Free Auristatin Derivatives

CompoundCell LineAssay TypeIC50 / EC50 ValueCitation
MMAEHEK293MTT Assay (72h)4.24 ± 0.37 nM[16]
MMAESKBR3MTT Assay (72h)IC50 < 2.0 pM[16]
MMAEMDA-MB-468MTT Assay (48h)~10 ng/ml (~14 nM)[17]
MMAEMDA-MB-453MTT Assay (48h)~100 ng/ml (~140 nM)[17]

Table 2: In Vitro Cytotoxicity of Auristatin-Based Conjugates

ConjugateCell LineTargetIC50 / EC50 ValueCitation
[natCu]PDC-1 (MMAE-based)BxPC-3Integrin αvβ665.1 ± 10.6 nM[18]
L49-vcMMAFSK-MEL-5p97IC50 ~0.3 µg/mL[14]
T22-AUR (Auristatin-based)U-2932CXCR4~52% cytotoxicity at 125 nM[8]
ICAM1-MMAECCA CellsICAM1Potent ablation at 10 µg/mL[19]

Detailed Experimental Protocols

Accurate evaluation of auristatin derivatives relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT-Based)

This protocol measures the reduction in cell viability after exposure to a cytotoxic compound.

  • Cell Preparation:

    • Culture target cancer cells to ~80% confluency under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells using trypsin, count them, and prepare a single-cell suspension in the appropriate culture medium.[20]

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,500 to 10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the auristatin derivative or ADC in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the diluted compound to the respective wells. Include wells for "untreated" (medium only) and "blank" (medium, no cells) controls.[17][20]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[8][17]

  • Viability Measurement (MTT Example):

    • Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Gently aspirate the medium containing MTT.

    • Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16][17]

    • Calculate the percentage of cytotoxicity using the formula: Cytotoxicity (%) = 100 - [((Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)) * 100].[16][17]

    • Plot the cytotoxicity percentage against the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Reagent Preparation:

    • Thaw purified tubulin protein (e.g., >99% pure bovine tubulin) on ice. Use within one hour of thawing.

    • Prepare a polymerization reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and keep it on ice.[21][22]

    • Prepare a 10 mM GTP stock solution.[21]

    • Prepare test compounds (e.g., MMAD, paclitaxel as a positive control for polymerization, nocodazole for inhibition) at 10x the final desired concentration in the reaction buffer.

  • Assay Setup:

    • Pre-warm a 96-well half-area UV-transparent plate and a spectrophotometer to 37°C.[23]

    • On ice, prepare the master reaction mix. For a 100 µL final volume, combine the tubulin (e.g., to a final concentration of 3-4 mg/mL), GTP (to 1 mM final), and reaction buffer.[21][23]

    • Dispense 90 µL of the master mix into the wells of the pre-warmed plate.

    • Add 10 µL of the 10x test compound or control buffer to the appropriate wells.[21]

  • Data Acquisition:

    • Immediately place the plate in the temperature-regulated spectrophotometer (37°C).

    • Measure the change in absorbance (light scattering) at 340 nm or 350 nm every 30-60 seconds for at least 60 minutes.[23]

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • The curve for an untreated sample will show three phases: nucleation, growth, and a steady-state plateau.[21]

    • Inhibitors like auristatins will decrease the rate and extent of polymerization (lower Vmax and plateau).

    • Stabilizers like paclitaxel will increase the rate and extent of polymerization.[21]

ADC Preclinical Evaluation Workflow

The development and evaluation of a novel auristatin-based ADC follows a structured workflow from initial design to in vivo testing.

Workflow for Preclinical ADC Evaluation

This diagram provides a logical flow for the key stages in the preclinical assessment of a new antibody-drug conjugate.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Evaluation A1 Antibody Selection (Target Antigen) A2 Payload & Linker Selection (e.g., MMAD) A1->A2 A3 Conjugation Chemistry & Purification A2->A3 A4 Characterization (DAR, Purity) A3->A4 B1 Binding & Internalization Assays A4->B1 B2 Cytotoxicity Assays (IC50 Determination) B1->B2 B4 Stability Assays (Serum) B1->B4 B3 Bystander Effect Assay (Co-culture) B2->B3 C1 Xenograft Model Development B2->C1 C2 Pharmacokinetics (PK) & Biodistribution C1->C2 C3 Efficacy Studies (Tumor Growth Inhibition) C2->C3 C4 Toxicity & Safety Evaluation C3->C4

Caption: A standard workflow for the preclinical evaluation of ADCs.

Conclusion

Auristatin derivatives, including MMAD and MMAE, remain some of the most important and clinically validated payloads for antibody-drug conjugates.[1][2] Their potent mechanism of action, centered on tubulin polymerization inhibition, provides a robust method for inducing cancer cell death.[3] The success of future auristatin-based ADCs will depend on continued research into optimizing their properties, such as hydrophilicity to improve drug-to-antibody ratios, and modulating their membrane permeability to control the bystander effect for specific therapeutic contexts.[15][24] The detailed protocols and workflows presented here provide a foundational framework for the continued research and development of these powerful anticancer agents.

References

In Vitro and In Vivo Properties of Microparticle-Based Inhaled Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Mc-MMAD" is not recognized as a specific pharmaceutical agent in the scientific literature. This guide interprets "this compound" as referring to M icroc arrier or M icroparticle-based formulations characterized by their M ass M edian A erodynamic D iameter (MMAD), a critical parameter for inhaled therapeutics. This document provides a technical overview of the in vitro and in vivo properties of such microparticulate systems for researchers, scientists, and drug development professionals.

Introduction to Microparticle-Based Inhaled Drug Delivery

The delivery of therapeutic agents directly to the lungs via inhalation offers significant advantages for treating respiratory diseases and for systemic drug absorption. Microparticle-based formulations are a cornerstone of this approach, particularly in the context of Dry Powder Inhalers (DPIs). The efficacy of these formulations is critically dependent on their physicochemical properties, which govern their aerosolization, deposition pattern within the respiratory tract, and subsequent biological interactions. The Mass Median Aerodynamic Diameter (MMAD) is a key parameter that describes the aerodynamic size of the particle population and is a primary determinant of where the particles will deposit in the lungs.

This guide will provide an in-depth analysis of the in vitro and in vivo properties of these microparticulate systems, with a focus on the experimental methodologies used for their characterization and the underlying biological pathways they may influence.

In Vitro Properties and Characterization

The in vitro characterization of microparticle-based formulations is essential for predicting their in vivo performance. The primary goal is to assess the aerodynamic properties of the particles, which determine their ability to be aerosolized and delivered to the appropriate regions of the lung.

Mass Median Aerodynamic Diameter (MMAD)

MMAD is the diameter at which 50% of the particles by mass are larger and 50% are smaller. It is a crucial parameter for predicting the deposition site within the respiratory tract.

  • Particles > 5 µm: Tend to deposit in the oropharynx and upper airways due to inertial impaction.

  • Particles 1-5 µm: Are most likely to reach the bronchi and bronchioles, which is the target for many respiratory therapies.

  • Particles < 1 µm: Can reach the alveolar region and may be exhaled.

Quantitative Data: In Vitro Aerodynamic Performance

The following table summarizes representative in vitro aerodynamic data for different dry powder formulations, highlighting the MMAD and Fine Particle Fraction (FPF), which is the percentage of particles with an aerodynamic diameter less than 5 µm.

Formulation TypeInhaler DeviceFlow Rate (L/min)MMAD (µm)FPF (%)Reference
Spray-Dried MannitolHandiHaler®60< 4High[1]
Tacrolimus (TFF)Miat® Monodose902.2683.3[2]
Albuterol (Lactose Blend)Handihaler®45Not Specified21 ± 4[1]
Experimental Protocol: Aerodynamic Particle Size Distribution by Cascade Impaction

The Andersen Cascade Impactor (ACI) is a standard apparatus for determining the aerodynamic particle size distribution of inhaled products.

Objective: To separate aerosol particles based on their aerodynamic diameter and quantify the mass of the active pharmaceutical ingredient (API) on each stage.

Materials:

  • Andersen Cascade Impactor (ACI)

  • Induction Port (e.g., USP throat)

  • Preseparator (for DPIs)

  • Vacuum pump

  • Flow meter

  • Dry Powder Inhaler (DPI) device with the formulation to be tested

  • Collection plates (coated with a solution to prevent particle bounce, e.g., 1% polysorbate 80 in ethanol)

  • Solvent for drug extraction

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Assemble the ACI with coated collection plates.

  • Connect the ACI to the vacuum pump with the flow meter in line.

  • If testing a DPI, place a preseparator between the induction port and the impactor inlet to capture large carrier particles.

  • Set the desired flow rate, which for DPIs is typically determined by achieving a 4 kPa pressure drop across the device.

  • Load the DPI with a capsule or blister containing the formulation.

  • Place the DPI mouthpiece in the induction port.

  • Actuate the vacuum pump to draw air through the DPI and the impactor for a specified duration.

  • Disassemble the ACI and carefully collect the powder from the induction port, preseparator, each stage, and the final filter.

  • Extract the API from each component using a suitable solvent.

  • Quantify the amount of API in each extract using a validated analytical method.

  • Calculate the mass of drug deposited on each stage and determine the MMAD and FPF.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ACI Assembly Assemble ACI with coated plates Flow Control Set and calibrate vacuum pump flow rate ACI Assembly->Flow Control Device Loading Load DPI with formulation Aerosolization Actuate DPI into ACI Device Loading->Aerosolization Flow Control->Aerosolization Sample Collection Collect powder from each stage Aerosolization->Sample Collection Drug Extraction Extract API with solvent Sample Collection->Drug Extraction Quantification Quantify API (e.g., HPLC) Drug Extraction->Quantification Data Analysis Calculate MMAD and FPF Quantification->Data Analysis

Experimental workflow for Andersen Cascade Impaction.

In Vivo Properties and Characterization

In vivo studies are crucial for determining the actual deposition, pharmacokinetics, and pharmacodynamics of an inhaled formulation in a living system.

Lung Deposition

The fraction of the inhaled dose that deposits in the lungs and its regional distribution are key determinants of efficacy and safety.

Quantitative Data: In Vivo Lung Deposition

The following table provides examples of in vivo lung deposition data obtained using gamma scintigraphy.

Formulation TypeInhaler DeviceIn Vivo Lung Deposition (% of Nominal Dose)Reference
Albuterol (Lactose Blend)Handihaler®18[1]
Radiolabeled AlbuterolRespira® DPISuperior to Handihaler®[1]
Experimental Protocol: In Vivo Lung Deposition by Gamma Scintigraphy

Gamma scintigraphy is a nuclear medicine imaging technique used to visualize and quantify the deposition of radiolabeled aerosols in the respiratory tract.

Objective: To determine the total and regional deposition of an inhaled formulation in the lungs.

Materials:

  • Radiolabeled formulation (typically with Technetium-99m, 99mTc)

  • Inhaler device

  • Gamma camera

  • Reference imaging for lung delineation (e.g., CT scan or ventilation scan)

Procedure:

  • Radiolabeling: The drug formulation is radiolabeled with a gamma-emitting isotope like 99mTc. It is crucial to ensure that the radiolabeling process does not alter the aerodynamic properties of the particles.

  • Subject Preparation: The study subject is trained on the inhalation maneuver to be used.

  • Image Acquisition Setup: The subject is positioned in front of the gamma camera. A transmission scan may be performed to correct for tissue attenuation of gamma rays.

  • Inhalation of Radiolabeled Aerosol: The subject inhales the radiolabeled formulation from the inhaler device while their breathing pattern is monitored.

  • Image Acquisition: Immediately after inhalation, anterior and posterior images of the chest are acquired using the gamma camera. Images of the head, throat, and stomach can also be captured to quantify extra-pulmonary deposition.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn around the lungs, oropharynx, and stomach.

    • The amount of radioactivity in each ROI is quantified and corrected for radioactive decay and tissue attenuation.

    • The deposition in each region is expressed as a percentage of the total inhaled dose.

    • Further analysis can be done to determine the central versus peripheral lung deposition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Radiolabeling Radiolabel formulation (e.g., with 99mTc) Subject Training Train subject on inhalation maneuver Radiolabeling->Subject Training Positioning Position subject at gamma camera Subject Training->Positioning Inhalation Subject inhales radiolabeled aerosol Positioning->Inhalation Image Acquisition Acquire images of chest, head, and stomach Inhalation->Image Acquisition ROI Definition Define Regions of Interest (Lungs, Oropharynx, etc.) Image Acquisition->ROI Definition Quantification Quantify radioactivity in each ROI ROI Definition->Quantification Correction Correct for decay and tissue attenuation Quantification->Correction Deposition Calculation Calculate regional deposition (%) Correction->Deposition Calculation

Experimental workflow for Gamma Scintigraphy.

In Vitro-In Vivo Correlation (IVIVC)

A key goal in the development of inhaled therapies is to establish a meaningful in vitro-in vivo correlation (IVIVC). A strong IVIVC allows for the use of in vitro data, such as MMAD and FPF, to predict the in vivo lung deposition. This can accelerate product development and reduce the need for extensive in vivo studies.[3] Whole-lung deposition has been shown to correlate significantly with the fine particle fraction.[3] However, FPF often overestimates the actual lung deposition, and some studies suggest that the fraction of particles smaller than 3 µm may provide a closer numerical equivalence.[3]

Biological Signaling Pathways

Upon deposition in the lungs, microparticles can interact with various cell types, including epithelial cells and alveolar macrophages, potentially triggering biological responses. The nature of these responses is highly dependent on the physicochemical properties of the particles, including their size, shape, surface chemistry, and the nature of the API.

Inhaled particles can activate several intracellular signaling pathways, leading to inflammatory responses. Some of the key pathways include:

  • NF-κB (Nuclear Factor-kappa B) Pathway: This is a central pathway in inflammation. Activation of NF-κB leads to the transcription of pro-inflammatory cytokines and chemokines.[4]

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways, including ERK1/2, JNK, and p38, are involved in cellular responses to a variety of external stimuli and can also lead to the production of inflammatory mediators.[5]

  • Inflammasome Activation: Certain particles can be recognized by intracellular pattern recognition receptors, leading to the assembly of the inflammasome complex.[6] This results in the activation of caspase-1 and the subsequent processing and release of potent pro-inflammatory cytokines like IL-1β.[6][7]

G cluster_stimulus Stimulus cluster_cellular Cellular Interaction cluster_pathways Signaling Pathways cluster_response Biological Response Inhaled Particle Inhaled Microparticle Macrophage Alveolar Macrophage Inhaled Particle->Macrophage Epithelial Cell Epithelial Cell Inhaled Particle->Epithelial Cell NFkB NF-κB Activation Macrophage->NFkB MAPK MAPK Activation Macrophage->MAPK Inflammasome Inflammasome Activation Macrophage->Inflammasome Epithelial Cell->NFkB Epithelial Cell->MAPK Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α) NFkB->Cytokines MAPK->Cytokines Inflammasome->Cytokines

Signaling pathways activated by inhaled microparticles.

Conclusion

The in vitro and in vivo characterization of microparticle-based inhaled formulations is a multifaceted process that is essential for the development of safe and effective respiratory therapies. The Mass Median Aerodynamic Diameter is a critical in vitro parameter that, when correlated with in vivo lung deposition data from techniques like gamma scintigraphy, provides a powerful tool for formulation optimization. A thorough understanding of the experimental methodologies and the potential for these microparticles to interact with biological signaling pathways is paramount for advancing the field of inhaled drug delivery.

References

Methodological & Application

Application Notes and Protocols for Mc-MMAD Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of the drug-linker Mc-MMAD (Maleimidocaproyl-monomethylauristatin D) to monoclonal antibodies (mAbs) to generate Antibody-Drug Conjugates (ADCs). The protocols cover antibody preparation, conjugation, purification, and characterization, as well as methods for assessing the efficacy of the resulting ADC.

Introduction

Antibody-drug conjugates are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The this compound drug-linker consists of the highly potent microtubule-disrupting agent, monomethylauristatin D (MMAD), attached to the antibody via a stable maleimidocaproyl (Mc) linker. This linker utilizes maleimide-thiol chemistry to covalently attach the drug to cysteine residues on the antibody. The targeted delivery of MMAD to cancer cells is designed to enhance the therapeutic window by increasing efficacy and reducing systemic toxicity.

The overall workflow for the preparation and evaluation of a this compound ADC is depicted below.

This compound ADC Workflow cluster_prep Preparation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Evaluation mAb Monoclonal Antibody Reduction Antibody Reduction (Disulfide Bond Cleavage) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Reduced mAb McMMAD This compound Drug-Linker McMMAD->Conjugation Drug-Linker Purification Purification of ADC (e.g., SEC) Conjugation->Purification Characterization Characterization - DAR (HIC, MS) - Purity (SEC) - Integrity (MS) Purification->Characterization Evaluation Functional Evaluation - In Vitro Cytotoxicity - In Vivo Efficacy Characterization->Evaluation

Caption: Workflow for this compound ADC Preparation and Evaluation.

Quantitative Data Summary

Successful conjugation and the ultimate efficacy of the resulting ADC are dependent on several key parameters. The following tables summarize critical quantitative data related to the this compound conjugation process and the characterization of the final product. Note: The following data are representative examples and may vary depending on the specific antibody and experimental conditions.

ParameterTypical ValueMethod of Determination
Conjugation Efficiency > 90%Hydrophobic Interaction Chromatography (HIC)
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0HIC, Mass Spectrometry (MS)
Monomer Purity > 95%Size Exclusion Chromatography (SEC)
Recovery > 60%UV-Vis Spectroscopy
Table 1: this compound Conjugation and Product Quality Attributes.
Cell LineTarget AntigenIC50 (ng/mL) of ADCIC50 of Free MMAD (ng/mL)
NCI-N87HER213 - 43< 1
BT-474HER213 - 50< 1
HCC1954HER2< 173< 1
MDA-MB-361HER2 (moderate)25 - 80 (for DAR > 3.5)< 1
Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted this compound ADC. [1][2]
Animal ModelTumor TypeADC Dose (mg/kg)Tumor Growth Inhibition (%)
Nude MiceLung Cancer Xenograft1.5Significant inhibition vs. control
Nude MiceBreast Cancer Xenograft3Significant regression
Table 3: Representative In Vivo Efficacy of this compound ADCs. [3][4]

Experimental Protocols

Protocol 1: Reduction of Monoclonal Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody to generate free sulfhydryl groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.

Materials:

  • Monoclonal Antibody (mAb) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • TCEP hydrochloride (stock solution, e.g., 10 mM)

  • Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4

  • Desalting columns (e.g., spin columns with a 30 kDa cutoff)

Procedure:

  • Antibody Preparation: Prepare the mAb solution in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Reduction Reaction:

    • Add a 10-100 fold molar excess of TCEP to the antibody solution. The exact amount of TCEP will determine the extent of reduction and the final DAR, and should be optimized for each antibody.

    • Incubate the reaction mixture at 30°C for 2 hours with gentle mixing.

  • Removal of Excess TCEP:

    • Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column according to the manufacturer's instructions. This step is critical to stop the reduction reaction and prevent interference with the subsequent conjugation step.

    • The resulting solution contains the reduced antibody ready for conjugation.

Antibody Reduction Workflow mAb Monoclonal Antibody (in Reaction Buffer) TCEP Add TCEP mAb->TCEP Incubate Incubate (30°C, 2h) TCEP->Incubate Desalt Remove Excess TCEP (Desalting Column) Incubate->Desalt Reduced_mAb Reduced Monoclonal Antibody Desalt->Reduced_mAb

Caption: Workflow for Antibody Disulfide Bond Reduction.

Protocol 2: this compound Conjugation to Reduced Monoclonal Antibody

This protocol details the conjugation of the maleimide-activated this compound to the free sulfhydryl groups of the reduced antibody.

Materials:

  • Reduced monoclonal antibody from Protocol 1

  • This compound (dissolved in an organic solvent like DMSO to a stock concentration of 10 mM)

  • Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4

Procedure:

  • Conjugation Reaction:

    • To the solution of the reduced antibody, add the this compound stock solution to achieve a 10-20 fold molar excess of the drug-linker over the antibody. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

This compound Conjugation Workflow Reduced_mAb Reduced Monoclonal Antibody McMMAD Add this compound Reduced_mAb->McMMAD Incubate Incubate (RT, 1-2h or 4°C, overnight) McMMAD->Incubate Quench Quench Reaction (Optional) Incubate->Quench Crude_ADC Crude this compound ADC Quench->Crude_ADC

Caption: Workflow for this compound Conjugation Reaction.

Protocol 3: Purification of this compound ADC by Size Exclusion Chromatography (SEC)

This protocol describes the purification of the ADC from unconjugated drug-linker and other small molecules using SEC.

Materials:

  • Crude this compound ADC from Protocol 2

  • SEC column suitable for antibody purification

  • SEC Mobile Phase (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase.

  • Sample Injection: Inject the crude ADC solution onto the column.

  • Elution: Elute the ADC using an isocratic flow of the SEC Mobile Phase. The ADC will elute as the first major peak, well-separated from the smaller, unconjugated this compound which will have a longer retention time.

  • Fraction Collection: Collect the fractions corresponding to the ADC peak.

  • Concentration: Pool the ADC-containing fractions and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).

Protocol 4: Characterization of this compound ADC

HIC is a standard method to determine the average DAR and the distribution of drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Materials:

  • Purified this compound ADC

  • HIC column (e.g., Butyl or Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the ADC sample.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Data Analysis:

    • The chromatogram will show a series of peaks, with unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8).

    • Calculate the average DAR by determining the weighted average of the peak areas of the different drug-loaded species.

High-resolution mass spectrometry can be used to determine the exact mass of the ADC and confirm the DAR.

Procedure:

  • The purified ADC is typically analyzed by LC-MS.

  • The resulting mass spectrum is deconvoluted to obtain the mass of the intact ADC.

  • The DAR can be calculated by comparing the mass of the conjugated antibody to the mass of the unconjugated antibody.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency of the this compound ADC on cancer cells.

Materials:

  • Target cancer cell line (expressing the antigen of interest) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound ADC and free MMAD drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the this compound ADC, unconjugated antibody, and free MMAD. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Signaling Pathway of MMAD

MMAD, the cytotoxic payload of the ADC, exerts its effect by disrupting microtubule dynamics, a critical process for cell division.

MMAD Signaling Pathway ADC This compound ADC Antigen Target Antigen on Cancer Cell Surface ADC->Antigen Binding Internalization Internalization via Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Release Proteolytic Cleavage & MMAD Release Lysosome->Release Tubulin Tubulin Dimers Release->Tubulin MMAD Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Disruption Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Action of this compound ADC.

References

Application Notes and Protocols for the Use of Mc-MMAD in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. Mc-MMAD is a drug-linker conjugate comprising the potent tubulin inhibitor Monomethyl Auristatin D (MMAD) and a maleimidocaproyl (Mc) linker.[1] The maleimide group facilitates covalent attachment to cysteine residues on an antibody, while the MMAD payload induces cell cycle arrest and apoptosis in target cancer cells.[1][2]

These application notes provide a comprehensive, step-by-step guide for the generation, purification, characterization, and evaluation of this compound-based ADCs.

Mechanism of Action of MMAD

The cytotoxic payload of this compound, Monomethyl Auristatin D (MMAD), is a potent antimitotic agent.[1] Upon internalization of the ADC into a target cell and subsequent release of the payload, MMAD disrupts the cellular microtubule network. It binds to tubulin, inhibiting its polymerization and leading to a G2/M phase cell cycle arrest.[3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[4][5]

MMAD_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAD Released MMAD Lysosome->MMAD Payload Release Tubulin Tubulin Dimers MMAD->Tubulin Binding & Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction

Mechanism of Action of MMAD Payload.

Experimental Protocols

The following protocols provide a step-by-step guide for the key experiments involved in the development and evaluation of this compound ADCs.

Antibody Reduction and this compound Conjugation

This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody followed by conjugation with this compound. This procedure is based on established methods for cysteine-based conjugation with maleimide-containing payloads.[2][6]

Workflow Diagram:

Conjugation_Workflow Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (Free Thiols) Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation Mc_MMAD This compound Mc_MMAD->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC

This compound Conjugation Workflow.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[2]

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution: N-acetylcysteine in conjugation buffer

  • Desalting columns (e.g., Sephadex G-25)[7]

Protocol:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Antibody Reduction:

    • Prepare a fresh stock solution of TCEP in the conjugation buffer.

    • Add TCEP to the antibody solution to a final molar ratio of approximately 4:1 (TCEP:mAb) to partially reduce the interchain disulfides.[8]

    • Incubate at 37°C for 1-2 hours.[2]

  • Removal of Excess Reducing Agent:

    • Immediately after reduction, remove excess TCEP by passing the solution through a desalting column equilibrated with conjugation buffer.[8]

  • This compound Conjugation:

    • Dissolve this compound in DMSO to prepare a stock solution.

    • Add the this compound stock solution to the reduced antibody solution at a molar ratio of approximately 10:1 (this compound:mAb).[9] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add a 20-fold molar excess of N-acetylcysteine (relative to this compound) to the reaction mixture to quench any unreacted maleimide groups.[7]

    • Incubate for 20-30 minutes at room temperature.

  • Initial Purification:

    • Remove excess drug-linker and quenching agent by passing the crude ADC through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

ADC Purification

Purification of the ADC is crucial to remove unconjugated antibody, free drug-linker, and aggregates. A two-step chromatography process involving Hydrophobic Interaction Chromatography (HIC) followed by Size Exclusion Chromatography (SEC) is recommended.

a) Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug molecules (Drug-to-Antibody Ratio, DAR).[10]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0

  • Mobile Phase B: 25 mM potassium phosphate, pH 7.0, containing 25% isopropanol (v/v)

  • HPLC system with a UV detector

Protocol:

  • Equilibrate the HIC column with Mobile Phase A.

  • Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.

  • Inject the sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30-60 minutes.

  • Monitor the elution profile at 280 nm and collect fractions corresponding to the desired DAR species.

b) Size Exclusion Chromatography (SEC)

SEC is used to remove aggregates and any remaining small molecule impurities.

Materials:

  • SEC column (e.g., Shim-pack Bio Diol)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

Protocol:

  • Equilibrate the SEC column with the mobile phase.

  • Pool and concentrate the HIC fractions containing the desired ADC.

  • Inject the concentrated ADC solution onto the SEC column.

  • Elute with the mobile phase at a constant flow rate.

  • Monitor the elution profile at 280 nm and collect the main peak corresponding to the monomeric ADC.

ADC Characterization

a) Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. HIC-HPLC is a common method for this analysis.[10]

Protocol:

  • Analyze the purified ADC using the HIC-HPLC method described in the purification section.

  • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / Σ (% Peak Area of all species)

b) Purity and Aggregation Analysis

SEC-HPLC is used to determine the purity of the ADC and quantify the percentage of aggregates.

Protocol:

  • Analyze the purified ADC using the SEC-HPLC method described in the purification section.

  • Integrate the peak areas of the monomer and any high molecular weight species (aggregates).

  • Calculate the percentage of monomeric ADC to assess purity.

ParameterMethodTypical Acceptance Criteria
Average DAR HIC-HPLC3.5 - 4.5
Purity (Monomer) SEC-HPLC> 95%
Aggregates SEC-HPLC< 5%
Free Drug Level Reversed-Phase HPLC< 1%
In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic potential of the this compound ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound ADC and unconjugated antibody (control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Cell LineTarget Antigen ExpressionExpected IC50 (this compound ADC)Expected IC50 (Unconjugated mAb)
BT-474 HighLow nM rangeHigh nM to µM range
SK-BR-3 HighLow nM rangeHigh nM to µM range
MCF-7 Low/NegativeHigh µM range> 10 µM
MDA-MB-231 Negative> 10 µM> 10 µM
In Vivo Efficacy Study

Xenograft tumor models in immunodeficient mice are commonly used to evaluate the in vivo anti-tumor activity of ADCs.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells (antigen-positive)

  • This compound ADC, unconjugated antibody, and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups.

  • Treatment Administration: Administer the this compound ADC, unconjugated antibody, or vehicle control via intravenous (i.v.) injection. A typical dosing schedule might be once every 3 weeks (Q3W).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.

Treatment GroupDose (mg/kg)Dosing ScheduleExpected Outcome
Vehicle Control -Q3WProgressive tumor growth
Unconjugated mAb 10Q3WMinimal to moderate tumor growth inhibition
This compound ADC 1Q3WSignificant tumor growth inhibition/regression
This compound ADC 3Q3WStrong tumor growth inhibition/regression
This compound ADC 10Q3WPotent tumor regression

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the successful development and preclinical evaluation of this compound-based ADCs. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, facilitating the advancement of novel targeted cancer therapies. Careful optimization of each step, from conjugation to in vivo testing, is critical to achieving an ADC with a desirable therapeutic window.

References

Application Notes and Protocols for Mc-MMAD Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mc-MMAD (Maleimidocaproyl-monomethylauristatin D) is a potent anti-mitotic agent that is frequently utilized as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). As a derivative of the highly potent auristatin family, this compound exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis. These application notes provide detailed protocols for assessing the cytotoxicity of this compound and ADCs incorporating this payload, along with methods for analyzing its effects on the cell cycle and apoptosis.

Mechanism of Action

This compound, upon entering a target cell, binds to tubulin and disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation, leading to programmed cell death.

Data Presentation: In Vitro Cytotoxicity of Auristatin-Based ADCs

The following tables summarize the in vitro cytotoxicity of an antibody-drug conjugate utilizing a valine-citrulline linker with MMAE (vc-MMAE), a closely related auristatin derivative, in various non-Hodgkin lymphoma (NHL) cell lines. The data is presented as IC50 values, which represent the concentration of the ADC required to inhibit the growth of 50% of the cells.

Table 1: In Vitro Cytotoxicity of HB22.7–vcMMAE in Non-Hodgkin Lymphoma Cell Lines [1]

Cell LineHistological SubtypeTarget (CD22) Expression (MFI)IC50 (ng/mL)
DoHH2Transformed Follicular Lymphoma114,30020
Granta 519Mantle Cell Lymphoma45,700284
RamosBurkitt's Lymphoma71,200100
RajiBurkitt's Lymphoma68,900150
DaudiBurkitt's Lymphoma25,600180
SU-DHL-4Diffuse Large B-cell Lymphoma15,300250

MFI: Mean Fluorescence Intensity

Note: The free, unconjugated MMAE was found to be highly potent across all tested cell lines, with IC50 values below 1.3 nM[1].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound or an this compound-containing ADC on cultured cancer cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or this compound ADC

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or the ADC in complete culture medium. A typical concentration range to start with for potent auristatin derivatives is 0.01 ng/mL to 1000 ng/mL.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound or this compound ADC

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound or ADC at concentrations around the IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound or this compound ADC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound or ADC at desired concentrations for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including supernatant to collect apoptotic bodies).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Visualizations

Mc_MMAD_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Mc_MMAD This compound Lysosome->Mc_MMAD Payload Release Tubulin Tubulin Dimers Mc_MMAD->Tubulin Inhibition Microtubules Microtubule Polymer Mc_MMAD->Microtubules Disruption Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound ADC-induced cytotoxicity.

Cytotoxicity_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat with this compound/ ADC Dilutions Start->Treat Incubate Incubate for 72-96 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 2-4 hours MTT->Incubate2 Solubilize Solubilize Formazan with DMSO Incubate2->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Unable to Identify "Mc-MMAD" in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of scientific literature and public databases, the term "Mc-MMAD" does not correspond to a known molecule, technology, or protocol in the field of oncology research. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

Extensive searches for "this compound" and variations of the term within the context of cancer research did not yield any specific or relevant results. The search results pointed to broader concepts in oncology, none of which directly align with the requested topic. These included:

  • Master Protocols: These are innovative clinical trial designs that allow for the simultaneous study of multiple targeted therapies in various cancer subtypes.

  • Mechanisms of Multidrug Resistance (MDR): A critical area of cancer research focused on understanding and overcoming the resistance of cancer cells to chemotherapy.

  • Monte Carlo (MC) Simulations: Computational methods used in medical physics to model radiation transport for cancer therapy planning and in nanomedicine to simulate nanoparticle behavior.

  • Medical College of Wisconsin (MCW): A prominent institution conducting oncology research.

The absence of any specific data, experimental protocols, or signaling pathways associated with a designated "this compound" entity prevents the generation of the detailed documentation, data tables, and visualizations requested.

It is possible that "this compound" may be an internal designation for a novel compound or technology not yet disclosed in public literature, a highly specialized or emerging concept known only to a small group of researchers, or a typographical error.

For the request to be fulfilled, a clarification of the term "this compound" is required. Providing the full name of the molecule, the context of its use, or any associated publications would be necessary to proceed with generating the requested Application Notes and Protocols.

Application Notes and Protocols for Mc-MMAD Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mc-MMAD is a potent antimitotic agent-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises Monomethylauristatin D (MMAD), a highly potent microtubule inhibitor, attached to a maleimidocaproyl (Mc) linker.[1] The maleimide group allows for covalent attachment to thiol groups on antibodies or other targeting moieties. Once internalized by target cells, the linker is designed to be cleaved, releasing the MMAD payload. The released MMAD then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[2][3][] Due to its high cytotoxicity, this compound is not used as a standalone drug but as a component of targeted therapies.[3][]

These application notes provide detailed protocols for the preparation of this compound solutions for in vitro and in vivo experiments, ensuring accurate and reproducible results. Given the compound's instability in solution, it is crucial to prepare fresh solutions for each experiment.[5][6]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅₁H₇₇N₇O₉S[5]
Molecular Weight 964.26 g/mol [5]
Appearance White to off-white solid[6]
Solubility (DMSO) ≥ 100 mg/mL (≥ 103.71 mM)[6]
Storage (Solid) -20°C for up to 3 years; 4°C for up to 2 years[6]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[2]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% sodium chloride)

  • Corn Oil

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions into aqueous buffers or cell culture media.

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Refer to the table below for solvent volumes.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if precipitation is observed.

  • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Stock Solution Preparation Table (in DMSO):

Desired ConcentrationVolume of DMSO for 1 mg this compoundVolume of DMSO for 5 mg this compoundVolume of DMSO for 10 mg this compound
1 mM 1.037 mL5.185 mL10.371 mL
5 mM 0.207 mL1.037 mL2.074 mL
10 mM 0.104 mL0.519 mL1.037 mL

Note: The volumes are calculated based on a molecular weight of 964.26 g/mol .

Protocol 2: Preparation of a Multi-Solvent Formulation for In Vivo Studies

This protocol details the preparation of a this compound solution in a vehicle suitable for animal studies, using a combination of solvents to improve solubility and stability.

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. For example, for a final solution of 10% DMSO and 40% PEG300, add 4 parts of PEG300 for every 1 part of the initial DMSO stock. Mix thoroughly.

  • Add Tween-80 to the solution (e.g., to a final concentration of 5%) and mix until the solution is clear.

  • Finally, add saline to reach the desired final volume (e.g., to a final concentration of 45%).

  • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. This formulation can yield a clear solution of at least 2.5 mg/mL.[3]

Protocol 3: Preparation of a Corn Oil-Based Formulation for In Vivo Studies

This protocol outlines the preparation of this compound in a corn oil-based vehicle.

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to the tube to achieve the desired final concentration. For a 10% DMSO in corn oil formulation, add 9 parts of corn oil for every 1 part of the DMSO stock solution.

  • Vortex the mixture thoroughly to ensure a uniform suspension. This formulation can also yield a clear solution of at least 2.5 mg/mL.[3]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation of this compound Stock Solution cluster_working Preparation of Working Solution start Start: Equilibrate this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -80°C in Aliquots dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Experimental Buffer/Media thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

G cluster_cell Target Cell mc_mmad This compound (in ADC) internalization Internalization mc_mmad->internalization release Release of MMAD internalization->release mmad MMAD release->mmad tubulin Tubulin Dimers mmad->tubulin Inhibits disruption Microtubule Disruption mmad->disruption microtubule Microtubule Polymerization tubulin->microtubule microtubule->disruption g2m_arrest G2/M Phase Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Mc-MMAD Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. Mc-MMAD (Maleimidocaproyl-monomethylauristatin D) is a potent antimitotic agent that, when conjugated to a mAb, can be selectively delivered to cancer cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both the efficacy and safety of the therapeutic.[1][2] An optimal DAR ensures sufficient potency while minimizing potential off-target toxicities associated with a high drug load.[2][3] Therefore, accurate and robust analytical methods for DAR determination are essential during the development and manufacturing of this compound ADCs.

These application notes provide detailed protocols for the conjugation of this compound to a monoclonal antibody and the subsequent determination of the DAR using various analytical techniques, including Ultraviolet-Visible (UV-Vis) Spectrophotometry, Hydrophobic Interaction Chromatography (HIC-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound Conjugation to a Monoclonal Antibody

The conjugation of this compound to a monoclonal antibody is typically achieved through a cysteine-based linkage. This involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide group of the this compound linker-payload.[4]

Experimental Protocol: Cysteine-Based Conjugation
  • Antibody Preparation:

    • Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • Reduction of Interchain Disulfides:

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar ratio of TCEP to antibody will determine the number of disulfide bonds reduced and, consequently, the final DAR. A typical starting point is a 2-4 molar excess of TCEP per antibody.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Dissolve the this compound linker-payload in a compatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Add the this compound stock solution to the reduced antibody solution. A typical molar excess of this compound to antibody is 1.5 to 5-fold over the available thiol groups.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent, such as N-acetylcysteine, in molar excess to cap any unreacted maleimide groups on the this compound.

    • Incubate for 20-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated this compound and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified this compound ADC is then buffer-exchanged into a suitable formulation buffer for storage.

experimental_workflow cluster_prep Antibody Preparation cluster_reduction Reduction cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification mAb Monoclonal Antibody in PBS Reduced_mAb Add TCEP (Incubate 37°C, 1-2h) mAb->Reduced_mAb Conjugation Incubate RT, 1-2h Reduced_mAb->Conjugation McMMAD This compound in DMSO McMMAD->Conjugation Quench Add N-acetylcysteine (Incubate RT, 20-30 min) Conjugation->Quench Purification SEC or TFF Quench->Purification Final_ADC Purified this compound ADC Purification->Final_ADC

Figure 1: Experimental workflow for this compound conjugation.

DAR Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid method for determining the average DAR of an ADC.[][6][7][8][9] This technique relies on the distinct absorbance maxima of the antibody and the cytotoxic drug.[6]

Experimental Protocol: UV-Vis Spectrophotometry
  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody and the this compound payload at two different wavelengths (e.g., 280 nm and a wavelength where the drug has high absorbance).

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified this compound ADC solution at the two selected wavelengths.

  • Calculate DAR:

    • Use the Beer-Lambert law and the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:

      • A_total(λ1) = ε_Ab(λ1) * C_Ab + ε_Drug(λ1) * C_Drug

      • A_total(λ2) = ε_Ab(λ2) * C_Ab + ε_Drug(λ2) * C_Drug

      • Solve the system of two linear equations for C_Ab and C_Drug.

      • DAR = C_Drug / C_Ab

Quantitative Data Summary
AnalyteExtinction Coefficient at 280 nm (M⁻¹cm⁻¹)Extinction Coefficient at 248 nm (M⁻¹cm⁻¹)
Unconjugated Antibody210,00080,000
This compound15,00030,000
SampleAbsorbance at 280 nmAbsorbance at 248 nmCalculated Average DAR
This compound ADC Batch 10.8500.6503.8
This compound ADC Batch 20.8350.6303.7

DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC is a powerful technique for determining the DAR distribution of cysteine-linked ADCs.[6][10] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.[11]

Experimental Protocol: HIC-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV detector.

    • HIC column (e.g., Butyl or Phenyl phase).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ(% Peak Area of each species * Number of drugs in that species) / 100

Quantitative Data Summary
DAR SpeciesRetention Time (min)Peak Area (%) - Batch 1Peak Area (%) - Batch 2
DAR08.55.26.1
DAR212.125.828.3
DAR415.348.545.9
DAR617.918.117.2
DAR819.82.42.5
Calculated Average DAR 3.81 3.72

DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly accurate method for determining the average DAR and the distribution of drug-loaded species by measuring the mass of the intact or reduced ADC.[12][13][14][15]

Experimental Protocol: LC-MS
  • Sample Preparation (Intact Mass Analysis):

    • Dilute the purified ADC in a suitable buffer (e.g., PBS).

    • For improved resolution, the ADC can be deglycosylated using an enzyme such as PNGase F.

  • Sample Preparation (Reduced Mass Analysis):

    • Reduce the ADC using a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains.

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Reversed-phase C4 column for intact or reduced mass analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the ADC or its subunits.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquire data over an appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Calculate the mass of the conjugated drug and linker.

    • Determine the number of drugs attached to each species based on the mass shift from the unconjugated antibody or subunit.

    • Calculate the weighted average DAR based on the relative abundance of each species.

Quantitative Data Summary (Intact Mass Analysis)
SpeciesObserved Mass (Da)Calculated Mass (Da)Relative Abundance (%)
Unconjugated Antibody (DAR0)148,520148,5205.5
Antibody + 2 this compound (DAR2)150,864150,86526.1
Antibody + 4 this compound (DAR4)153,209153,21048.2
Antibody + 6 this compound (DAR6)155,554155,55517.9
Antibody + 8 this compound (DAR8)157,899157,9002.3
Calculated Average DAR 3.80

Mechanism of Action of this compound

Auristatin derivatives like MMAD exert their cytotoxic effect by inhibiting tubulin polymerization.[][17] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[17]

signaling_pathway cluster_adc ADC Action cluster_cellular Cellular Effect ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAD Released this compound Cleavage->MMAD Tubulin Tubulin Dimers MMAD->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 2: Mechanism of action of this compound ADC.

References

Application Notes and Protocols for the Analytical Characterization of Mc-MMAD Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent.[1][2] This document focuses on ADCs utilizing a maleimidocaproyl (Mc) linker to conjugate a maytansinoid derivative, monomethyl auristatin D (MMAD), to cysteine residues on the antibody (Mc-MMAD ADCs). The Mc linker forms a stable, non-cleavable thioether bond with free thiols on the antibody, which are typically generated by reducing interchain disulfide bonds.[3][4] Upon binding to the target antigen on a cancer cell, the ADC is internalized, and the antibody is degraded in the lysosome, releasing the cytotoxic payload attached to a single amino acid residue.[3]

The complex and heterogeneous nature of ADCs necessitates a robust analytical control strategy to ensure product quality, safety, and efficacy.[5][6] Key Critical Quality Attributes (CQAs) that must be monitored include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, and the amount of free drug.[1] These application notes provide detailed protocols for the primary analytical methods used to characterize this compound ADCs.

A general workflow for the characterization of ADCs involves a series of orthogonal analytical methods to assess different quality attributes.

ADC_Characterization_Workflow cluster_0 ADC Production cluster_1 Analytical Characterization (CQAs) cluster_2 Final Product Assessment mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfides mAb->Reduction Conjugation Conjugation with this compound Reduction->Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR & Distribution (HIC, RP-HPLC, UV-Vis) Purification->DAR_Analysis Aggregation_Analysis Aggregation & Size Variants (SEC) Purification->Aggregation_Analysis Identity_Confirmation Identity & Mass Confirmation (LC-MS) Purification->Identity_Confirmation Free_Drug Free Drug Quantification (LC-MS/MS) Purification->Free_Drug Final_Product This compound ADC (Meets Specifications) DAR_Analysis->Final_Product Aggregation_Analysis->Final_Product Identity_Confirmation->Final_Product Free_Drug->Final_Product

Caption: General workflow for ADC production and characterization.

Application Note 1: Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical parameter that directly influences the ADC's potency and therapeutic index.[5] A low DAR may result in reduced efficacy, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[5] Multiple orthogonal methods are employed to determine both the average DAR and the distribution of drug-loaded species.

Method 1A: Average DAR by UV-Vis Spectroscopy

Principle UV-Vis spectroscopy is a straightforward method for determining the average DAR of a purified ADC sample.[7][8] It relies on the Beer-Lambert law, measuring absorbance at two different wavelengths—one where the protein primarily absorbs (280 nm) and one at the absorbance maximum of the maytansinoid payload.[9][] By using the known extinction coefficients of the antibody and the drug, their respective concentrations can be calculated, and the average DAR can be determined.[11]

Experimental Protocol

  • Materials and Reagents :

    • Purified this compound ADC sample

    • Formulation buffer (e.g., PBS, pH 7.4)

    • UV-transparent cuvettes (1 cm path length)

    • Dual-beam spectrophotometer

  • Procedure :

    • Determine the extinction coefficients for the unconjugated mAb at 280 nm (ε_Ab,280_) and at the MMAD absorbance maximum (ε_Ab,λmax_).

    • Determine the extinction coefficients for the this compound drug-linker at 280 nm (ε_Drug,280_) and at its absorbance maximum (ε_Drug,λmax_). The λmax for maytansinoids is typically around 252 nm.

    • Blank the spectrophotometer using the formulation buffer.

    • Measure the absorbance of the ADC sample at 280 nm (A_280_) and λmax (A_λmax_).

    • Calculate the antibody and drug concentrations using the following equations:

      • C_Ab = (A_280 * ε_Drug,λmax - A_λmax * ε_Drug,280) / (ε_Ab,280 * ε_Drug,λmax - ε_Ab,λmax * ε_Drug,280)

      • C_Drug = (A_λmax * ε_Ab,280 - A_280 * ε_Ab,λmax) / (ε_Ab,280 * ε_Drug,λmax - ε_Ab,λmax * ε_Drug,280)

    • Calculate the average DAR:

      • Average DAR = C_Drug / C_Ab

Data Presentation

ParameterWavelength 1 (280 nm)Wavelength 2 (λmax)
ADC Absorbance A_280_A_λmax_
mAb Ext. Coeff. ε_Ab,280_ε_Ab,λmax_
Drug Ext. Coeff. ε_Drug,280_ε_Drug,λmax_
Calculated Conc. C_AbC_Drug
Average DAR \multicolumn{2}{c}{C_Drug / C_Ab}
Method 1B: DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

Principle Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[12] The conjugation of hydrophobic MMAD payloads to the antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.) under non-denaturing conditions, providing a distribution profile.[13][14] Elution is achieved by applying a reverse salt gradient.[15]

Experimental Protocol

  • Materials and Reagents :

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[15]

    • This compound ADC sample

  • Instrumentation and Column :

    • HPLC system with UV detector (280 nm)

    • HIC Column: e.g., TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm)[16]

  • Chromatographic Conditions :

ParameterCondition
Flow Rate 0.8 mL/min
Column Temp. 25°C[16]
Detection 280 nm
Injection Vol. 10 µL (approx. 10 µg)
Gradient 0-2 min: 100% A2-12 min: 0-100% B12-14 min: 100% B14-16 min: 100-0% B
  • Data Analysis :

    • Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species by dividing its peak area by the total peak area.

    • Calculate the average DAR using the weighted average of the peak areas:

      • Average DAR = Σ(%Area_i * DAR_i) / 100 (where i represents each DAR species)

Method 1C: DAR of Subunits by Reversed-Phase HPLC (RP-HPLC)

Principle Reversed-Phase HPLC (RP-HPLC) is a denaturing technique used to separate the light chains (LC) and heavy chains (HC) of the ADC after reduction of interchain disulfide bonds.[17] The addition of a drug-linker increases the hydrophobicity of the chain, resulting in a longer retention time.[18] This method allows for the determination of drug load on each subunit.[19]

Experimental Protocol

  • Sample Preparation :

    • Dilute the ADC sample to ~1 mg/mL in a suitable buffer.

    • Add a reducing agent (e.g., DTT to a final concentration of 10 mM).

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Instrumentation and Column :

    • UHPLC system with UV detector (280 nm)

    • RP Column: e.g., Agilent ZORBAX RRHD SB300-C8 (2.1 x 100 mm, 1.8 µm)[17]

  • Chromatographic Conditions :

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 80°C[20]
Detection 280 nm
Gradient 5 min: 30% B5-20 min: 30-50% B20-22 min: 50-90% B
  • Data Analysis :

    • Identify and integrate peaks corresponding to unconjugated LC (LC0), conjugated LC (LC1), unconjugated HC (HC0), and conjugated HC species (HC1, HC2, HC3).

    • Calculate the average DAR using the relative peak areas of the light and heavy chains.[17]

Application Note 2: Aggregation and Size Variant Analysis by SEC

Principle Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[21] It is the standard method for quantifying high-molecular-weight species (aggregates) and low-molecular-weight species (fragments).[22][23] Aggregation is a CQA as it can potentially lead to increased immunogenicity and altered efficacy.[24] The hydrophobic nature of ADCs can sometimes increase their propensity to aggregate compared to the parent mAb.[22]

The diagram below illustrates the intracellular processing of a non-cleavable this compound ADC following target binding.

ADC_Catabolism cluster_cell Target Cancer Cell Receptor Target Antigen (on cell surface) Internalization Internalization (Endosome) Receptor->Internalization Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome Fusion Degradation Antibody Degradation (Proteolysis) Lysosome->Degradation Release Release of Active Metabolite (Cys-Mc-MMAD) Degradation->Release Tubulin Tubulin Binding Release->Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis ADC This compound ADC (in circulation) ADC->Receptor Binding

Caption: Intracellular catabolism pathway for a non-cleavable ADC.

Experimental Protocol

  • Materials and Reagents :

    • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0

    • This compound ADC sample

  • Instrumentation and Column :

    • HPLC/UHPLC system with UV detector (280 nm)

    • SEC Column: e.g., Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm)[22]

  • Chromatographic Conditions :

ParameterCondition
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection 280 nm
Injection Vol. 20 µL (approx. 20 µg)
Run Time 15 minutes (Isocratic)
  • Data Analysis :

    • Integrate the peak areas for the high-molecular-weight (HMW) species (aggregates), the main monomer peak, and low-molecular-weight (LMW) species (fragments).

    • Calculate the percentage of each species relative to the total integrated area. The main peak should represent >95% for most preparations.

Data Presentation

SpeciesRetention Time (min)Peak Area% of Total Area
Aggregate (HMW) ~7.1
Monomer ~8.1
Fragment (LMW) >9.0

Application Note 3: Identity and Mass Confirmation by LC-MS

Principle Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the comprehensive characterization of ADCs.[25] It provides precise mass measurements to confirm the identity of the intact ADC and its subunits. For intact mass analysis, the ADC is desalted and introduced into the mass spectrometer. The resulting spectrum shows a distribution of masses corresponding to different glycoforms and drug-loaded species.[6][26] Analysis of reduced and deglycosylated light and heavy chains provides more precise mass data for each subunit and confirms the number of conjugated drugs.

The following diagram illustrates the thioether bond formation in this compound ADCs.

Conjugation_Chemistry cluster_product Antibody Antibody-SH (Reduced Cysteine) ADC Antibody-S-Mc-MMAD (Stable Thioether Bond) Antibody->ADC + p1 DrugLinker Maleimide-Caproyl-MMAD (this compound) DrugLinker->ADC + p2

Caption: Cysteine-maleimide conjugation chemistry for this compound ADCs.

Experimental Protocol

  • Sample Preparation :

    • Intact Mass : Dilute ADC to 0.5 mg/mL in water.

    • Reduced Mass : Reduce the ADC with DTT as described in the RP-HPLC protocol. Optionally, treat with PNGase F to remove N-glycans for simplified mass spectra of the heavy chain.

  • Instrumentation and Column :

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Column for desalting/separation: e.g., Waters BioResolve RP mAb Polyphenyl.

  • LC-MS Conditions :

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 70-80°C
Gradient Short gradient from ~20% B to 90% B
MS Mode Positive Ion, ESI
Data Analysis Deconvolute the raw mass spectrum to obtain zero-charge masses.
  • Data Analysis :

    • Intact ADC : Compare the observed masses with the theoretical masses for the mAb with different numbers of this compound attachments and various glycoforms.

    • Reduced ADC : Compare the observed masses of the light and heavy chains with their theoretical masses. The mass shift confirms the covalent attachment of the this compound payload (Mass of this compound ≈ 1083 Da).

Data Presentation

SpeciesTheoretical Mass (Da)Observed Mass (Da)Δ Mass (Da)
Light Chain (LC0) ~23,500
LC + 1 Drug (LC1) ~24,583
Heavy Chain (HC0) ~50,000
HC + 1 Drug (HC1) ~51,083
HC + 2 Drugs (HC2) ~52,166
HC + 3 Drugs (HC3) ~53,249

References

Application Note & Protocol: Mc-MMAD Linker Stability and Payload Release Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the efficacy, safety, and pharmacokinetic profile of the ADC. The maleimidocaproyl (Mc) linker is a non-cleavable linker designed to provide a stable connection between the antibody and the cytotoxic drug, in this case, monomethyl auristatin D (MMAD).[1] Unlike cleavable linkers that are designed to be selectively cleaved in the tumor microenvironment or within the cell, non-cleavable linkers rely on the degradation of the antibody in the lysosome to release the payload.[2][3]

This application note provides a detailed protocol for assessing the stability of an ADC containing the Mc-MMAD linker-drug and for evaluating the release of the payload following internalization and lysosomal degradation.

Principle of the Assay

The stability of the this compound linker is assessed by incubating the ADC in plasma and quantifying the amount of intact ADC over time. The release of the payload is evaluated by incubating the ADC with lysosomal enzymes or in a cellular context and measuring the concentration of the released linker-payload metabolite. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for these assessments.[4][5]

Data Presentation

Table 1: Representative Plasma Stability Data for a this compound ADC

Time (hours)Intact ADC (%) in Human PlasmaIntact ADC (%) in Mouse Plasma
0100100
2498.595.2
4897.190.8
7295.885.3
9694.280.1

Table 2: Representative Lysosomal Release Data for a this compound ADC

Time (hours)Released Lys-Mc-MMAD (nM)
00
215.2
435.8
868.4
24150.7

Table 3: Representative Cytotoxicity Data (IC50) for a this compound ADC

Cell LineAntigen ExpressionIC50 (nM)
Cell Line AHigh0.5
Cell Line BMedium5.2
Cell Line CLow/Negative>1000

Experimental Protocols

I. Plasma Stability Assay

Objective: To determine the stability of the this compound ADC and the rate of premature payload release in plasma.[6]

Materials:

  • This compound ADC

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Protease inhibitor cocktail

  • LC-MS system

Protocol:

  • Spike the this compound ADC into pre-warmed human and mouse plasma to a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 72, and 96 hours), collect aliquots of the plasma samples.[6]

  • Immediately add a protease inhibitor cocktail to the collected aliquots.

  • To precipitate plasma proteins, add four volumes of ice-cold acetonitrile.[6]

  • Vortex the samples and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant and analyze by LC-MS to quantify the amount of intact ADC and any released payload.

II. In Vitro Lysosomal Release Assay

Objective: To evaluate the rate and extent of payload release from the this compound ADC under conditions that mimic the lysosomal environment.

Materials:

  • This compound ADC

  • Purified lysosomal enzymes (e.g., Cathepsin B)

  • Acetate buffer, pH 5.0

  • Dithiothreitol (DTT)

  • Protease inhibitor (for stopping the reaction)

  • LC-MS system

Protocol:

  • Prepare a reaction mixture containing the this compound ADC at a final concentration of 50 µg/mL in acetate buffer (pH 5.0) with 5 mM DTT.

  • Add purified human Cathepsin B to the reaction mixture to a final concentration of 1 µM to initiate the degradation of the antibody.[6]

  • Incubate the reaction at 37°C.[6]

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), stop the reaction by adding a specific protease inhibitor.[6]

  • Analyze the samples by LC-MS to quantify the concentration of the released Lys-Mc-MMAD metabolite.

III. Cellular Cytotoxicity Assay

Objective: To determine the in vitro potency of the this compound ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • This compound ADC

  • Control ADC (non-targeting)

  • Cell viability reagent (e.g., MTS or resazurin)

  • Plate reader

Protocol:

  • Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound ADC and the control ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions.

  • Incubate the cells for a defined period (e.g., 72-96 hours).[6]

  • Assess cell viability using a suitable colorimetric or fluorometric assay.[6]

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a sigmoidal curve.[6]

Visualizations

Mc_MMAD_Payload_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytosol Cytosol ADC This compound ADC ADC_Internalized Internalized ADC ADC->ADC_Internalized 1. Binding & Internalization Antibody_Degradation Antibody Degradation (Proteases) ADC_Internalized->Antibody_Degradation 2. Trafficking to Lysosome Payload_Release Released Payload (Lys-Mc-MMAD) Antibody_Degradation->Payload_Release 3. Proteolytic Degradation Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 4. Enters Cytosol Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 5. Induces Cell Death

Caption: Mechanism of payload release for a non-cleavable this compound ADC.

Experimental_Workflow cluster_stability Plasma Stability Assay cluster_release Lysosomal Release Assay cluster_cytotoxicity Cytotoxicity Assay Incubate_Plasma Incubate ADC in Plasma Time_Points Collect at Time Points Incubate_Plasma->Time_Points Precipitate Protein Precipitation Time_Points->Precipitate LCMS_Stability LC-MS Analysis (Intact ADC) Precipitate->LCMS_Stability Incubate_Enzyme Incubate ADC with Lysosomal Enzymes Time_Points_Release Collect at Time Points Incubate_Enzyme->Time_Points_Release Stop_Reaction Stop Reaction Time_Points_Release->Stop_Reaction LCMS_Release LC-MS Analysis (Released Payload) Stop_Reaction->LCMS_Release Treat_Cells Treat Cells with ADC Incubate_Cells Incubate for 72-96h Treat_Cells->Incubate_Cells Viability Assess Cell Viability Incubate_Cells->Viability IC50 Calculate IC50 Viability->IC50

Caption: Experimental workflow for this compound ADC stability and release assays.

References

Application Notes and Protocols for Studying the Bystander Effect in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bystander effect in oncology describes the phenomenon where non-targeted cells in the vicinity of cells directly subjected to treatment, such as radiation or chemotherapy, exhibit a response as if they were targeted themselves. This indirect effect can manifest as DNA damage, apoptosis, senescence, or changes in gene expression in the "bystander" cells. Understanding and harnessing the bystander effect is of significant interest in cancer therapy as it can amplify the therapeutic efficacy of a treatment, particularly in heterogeneous tumors where not all cells may be directly accessible to the drug or radiation.

These application notes provide a comprehensive guide for researchers interested in studying the bystander effect in vitro. While the term "Mc-MMAD" did not correspond to a known experimental agent in our search, we will use a hypothetical agent, Hypothetical Bystander Effect Inducer (HBEI) , to illustrate the principles and protocols. These methodologies can be adapted for various agents that induce a bystander effect, such as certain chemotherapeutic drugs, antibody-drug conjugates (ADCs), or radiation.

Key Mechanisms of the Bystander Effect

The bystander effect is primarily mediated through two main mechanisms:

  • Gap Junction Intercellular Communication (GJIC): Direct cell-to-cell communication through gap junctions allows the passage of ions and small molecules, including signaling molecules that can propagate the bystander signal to neighboring cells.

  • Secreted Soluble Factors: Targeted cells can release a variety of soluble factors into the extracellular environment that signal to bystander cells. These factors include:

    • Reactive Oxygen Species (ROS) and Nitric Oxide (NO): These molecules can induce oxidative stress and DNA damage in neighboring cells.

    • Cytokines and Chemokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α), Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6), and IL-8 are known to be involved in bystander signaling.

    • Extracellular Vesicles (EVs): Exosomes and microvesicles can carry proteins, lipids, and nucleic acids that can modulate the phenotype of recipient bystander cells.

Experimental Protocols for In Vitro Bystander Effect Studies

Two common and effective in vitro methods to study the bystander effect are the Conditioned Medium Transfer Assay and the Co-culture Assay .

Protocol 1: Conditioned Medium Transfer Assay

This assay assesses the effect of soluble factors released by treated cells on a separate population of untreated cells.

Objective: To determine if HBEI-treated "donor" cells release factors into the culture medium that can induce a bystander effect in untreated "recipient" cells.

Materials:

  • Cancer cell lines of interest (e.g., a "donor" line and a "recipient" line)

  • Complete cell culture medium

  • Hypothetical Bystander Effect Inducer (HBEI)

  • Assay reagents for measuring endpoints (e.g., cell viability, apoptosis, DNA damage)

  • Sterile centrifuge tubes and filters (0.22 µm)

Procedure:

  • Preparation of Donor Cells:

    • Seed the donor cancer cell line in a culture flask and grow to 70-80% confluency.

    • Treat the donor cells with a predetermined concentration of HBEI for a specified duration (e.g., 24-72 hours). Include an untreated control group.

  • Collection of Conditioned Medium:

    • After the treatment period, collect the culture medium from both the HBEI-treated and untreated donor cells.

    • Centrifuge the collected medium at 1,500 rpm for 5 minutes to pellet any detached cells and debris.

    • Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris. This is the "conditioned medium."

  • Treatment of Recipient Cells:

    • Seed the recipient cancer cell line in a multi-well plate at an appropriate density for the chosen endpoint assay.

    • Allow the recipient cells to attach and grow for 24 hours.

    • Remove the existing medium from the recipient cells and replace it with the collected conditioned medium (from both HBEI-treated and untreated donor cells). It is common to mix the conditioned medium with fresh complete medium at a 1:1 ratio.

  • Endpoint Analysis:

    • Incubate the recipient cells with the conditioned medium for a defined period (e.g., 24-72 hours).

    • Assess the desired bystander effects in the recipient cells using appropriate assays, such as:

      • Cell Viability: MTT, XTT, or CellTiter-Glo® assay.

      • Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays.

      • DNA Damage: Comet assay or immunofluorescence staining for γ-H2AX foci.

      • Gene Expression: qPCR or Western blotting for relevant markers.

Data Presentation:

Treatment GroupDonor Cell TreatmentRecipient Cell Viability (%)Apoptosis Rate (%)γ-H2AX Foci per Cell
ControlUntreated100 ± 5.24.5 ± 1.12 ± 0.8
HBEI BystanderHBEI-Treated65 ± 4.825.3 ± 3.515 ± 2.1
Protocol 2: Co-culture Assay

This assay allows for the investigation of bystander effects mediated by both soluble factors and direct cell-to-cell contact.

Objective: To evaluate the bystander effect of HBEI in a mixed population of "target" and "bystander" cells.

Materials:

  • Two distinct cancer cell lines that can be differentiated (e.g., one expressing a fluorescent protein like GFP). The GFP-negative line will be the "target" and the GFP-positive line will be the "bystander".

  • Complete cell culture medium

  • Hypothetical Bystander Effect Inducer (HBEI)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the target (non-GFP) and bystander (GFP-positive) cell lines together in the same culture wells at a defined ratio (e.g., 1:1).

    • Also, seed each cell line separately as monoculture controls.

    • Allow the cells to attach and grow for 24 hours.

  • Treatment:

    • Treat the co-cultures and monocultures with a range of concentrations of HBEI. Include an untreated control.

    • Incubate for a specified duration (e.g., 48-96 hours).

  • Endpoint Analysis:

    • Harvest the cells from the wells.

    • Analyze the cell populations using flow cytometry. Gate the cells based on the GFP signal to distinguish between the target and bystander populations.

    • Within each population, assess cell viability and apoptosis using a viability dye (e.g., PI or DAPI) and Annexin V staining.

    • Alternatively, use a fluorescence microscope to visualize and quantify the survival of the GFP-positive bystander cells in the presence of the non-GFP target cells.

Data Presentation:

Treatment GroupHBEI Conc. (nM)Target Cell Viability (%)Bystander Cell Viability (%)
Monoculture Target10055 ± 6.1N/A
Monoculture Bystander100N/A95 ± 4.3
Co-culture (1:1)10052 ± 5.570 ± 7.2

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Target Cell cluster_1 Bystander Cell HBEI HBEI Treatment DNA_Damage DNA Damage HBEI->DNA_Damage NFkB_Activation NF-κB Activation DNA_Damage->NFkB_Activation MAPK_Activation MAPK/ERK Pathway DNA_Damage->MAPK_Activation ROS_NO ROS/NO Production NFkB_Activation->ROS_NO Cytokines Cytokine Secretion (TNF-α, TGF-β) NFkB_Activation->Cytokines MAPK_Activation->ROS_NO MAPK_Activation->Cytokines Bystander_ROS_NO ROS/NO Signaling ROS_NO->Bystander_ROS_NO Diffusion Bystander_Cytokine_Receptor Cytokine Receptors Cytokines->Bystander_Cytokine_Receptor Secretion Bystander_DNA_Damage DNA Damage Bystander_ROS_NO->Bystander_DNA_Damage Bystander_MAPK MAPK/ERK Activation Bystander_Cytokine_Receptor->Bystander_MAPK Bystander_MAPK->Bystander_DNA_Damage Apoptosis Apoptosis Bystander_DNA_Damage->Apoptosis

Caption: Signaling pathways in the bystander effect.

G cluster_0 Conditioned Medium Transfer Assay cluster_1 Co-culture Assay Donor_Culture 1. Culture Donor Cells Treatment 2. Treat with HBEI Donor_Culture->Treatment Collect_Medium 3. Collect & Filter Medium Treatment->Collect_Medium Add_Conditioned_Medium 5. Add Conditioned Medium Collect_Medium->Add_Conditioned_Medium Recipient_Culture 4. Culture Recipient Cells Recipient_Culture->Add_Conditioned_Medium Analyze 6. Analyze Bystander Effect Add_Conditioned_Medium->Analyze Seed_Co_culture 1. Seed Target & Bystander Cells Co_culture_Treatment 2. Treat with HBEI Seed_Co_culture->Co_culture_Treatment Incubate 3. Incubate Co_culture_Treatment->Incubate Flow_Cytometry 4. Differentiate & Analyze Incubate->Flow_Cytometry

Caption: Experimental workflows for bystander effect assays.

Conclusion

The study of the bystander effect is crucial for understanding the full spectrum of activity of anti-cancer agents. The protocols and conceptual frameworks provided here offer a solid foundation for researchers to design and execute experiments to investigate this phenomenon. While the specific agent "this compound" could not be identified, the principles outlined are broadly applicable to a range of inducers of the bystander effect. Careful experimental design and the use of appropriate controls are paramount to obtaining robust and interpretable data in this exciting area of cancer research.

Application Notes and Protocols for Mc-MMAD in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mc-MMAD is a key component in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapies. It consists of Monomethyl Auristatin D (MMAD), a potent synthetic antineoplastic agent that inhibits tubulin polymerization, conjugated to a maleimidocaproyl (Mc) linker.[1][2] This linker allows for the stable attachment of MMAD to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The resulting ADC is designed to selectively deliver the cytotoxic payload (MMAD) to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.

One such application is in the development of ADCs targeting Trophoblast Glycoprotein (TPBG), also known as 5T4.[3][4][5] TPBG is an oncofetal antigen that is highly expressed on the surface of various solid tumors, including colorectal, ovarian, and gastric cancers, with limited expression in normal adult tissues, making it an attractive target for ADC-based therapies.[3][5]

This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of targeted cancer therapies, with a focus on anti-TPBG ADCs.

Mechanism of Action

The therapeutic strategy of an anti-TPBG-Mc-MMAD ADC is based on the targeted delivery of the MMAD payload to TPBG-expressing cancer cells. The proposed mechanism of action involves several key steps:

  • Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to the TPBG antigen on the surface of cancer cells.[1][2]

  • Internalization: Upon binding, the ADC-TPBG complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][2]

  • Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes. Inside the acidic environment of the lysosome, the antibody is degraded, leading to the release of the this compound conjugate. The maleimidocaproyl linker is designed to be stable in circulation but allows for the efficient release of the active MMAD payload within the target cell.

  • Tubulin Inhibition: Once released into the cytoplasm, MMAD binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics by inhibiting tubulin polymerization.[6][7][8]

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death (apoptosis).[9]

Signaling Pathways

The primary signaling pathway affected by the MMAD payload is the microtubule dynamics pathway, which is crucial for mitotic spindle formation and cell division. Inhibition of this pathway triggers a cascade of events leading to apoptosis.

ADC Anti-TPBG-Mc-MMAD ADC TPBG TPBG Receptor on Cancer Cell Surface ADC->TPBG Binding Internalization Receptor-Mediated Endocytosis TPBG->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Release Payload Release Lysosome->Release MMAD MMAD Release->MMAD Tubulin Tubulin MMAD->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Mechanism of action of an anti-TPBG-Mc-MMAD ADC.

Data Presentation

Quantitative data from in vitro and in vivo studies are essential for evaluating the efficacy and potency of an this compound-containing ADC. The following tables provide a structured format for presenting such data.

Table 1: In Vitro Cytotoxicity of Anti-TPBG-Mc-MMAD ADC

Cell LineTarget (TPBG) ExpressionIC50 (nM)
TPBG-Positive Cancer Cells
e.g., HCT 116 (Colon)High[Insert experimental value]
e.g., MDA-MB-468 (Breast)Moderate[Insert experimental value]
TPBG-Negative Control Cells
e.g., JurkatNegative[Insert experimental value]

Table 2: In Vivo Antitumor Efficacy of Anti-TPBG-Mc-MMAD ADC in Xenograft Models

Xenograft Model (Cell Line)Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Complete Regressions
HCT 116 (Colon) Vehicle Control-QW x 300/8
Anti-TPBG-Mc-MMAD ADC[Dose 1]QW x 3[Value][x/8]
Anti-TPBG-Mc-MMAD ADC[Dose 2]QW x 3[Value][x/8]
Non-binding Control ADC[Dose 2]QW x 3[Value][x/8]
MDA-MB-468 (Breast) Vehicle Control-QW x 300/8
Anti-TPBG-Mc-MMAD ADC[Dose 1]QW x 3[Value][x/8]
Anti-TPBG-Mc-MMAD ADC[Dose 2]QW x 3[Value][x/8]
Non-binding Control ADC[Dose 2]QW x 3[Value][x/8]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effect of an anti-TPBG-Mc-MMAD ADC on cancer cell lines.

Materials:

  • TPBG-positive and TPBG-negative cancer cell lines

  • Complete cell culture medium

  • Anti-TPBG-Mc-MMAD ADC

  • Non-binding control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the anti-TPBG-Mc-MMAD ADC and the non-binding control ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only as a vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line and the payload's mechanism of action.[10][11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable software.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5-6 Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-96 hours Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 2-4 hours MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Incubate4 Incubate Overnight Solubilize->Incubate4 Read Read Absorbance at 570 nm Incubate4->Read Implant Subcutaneous Implantation of Cancer Cells Monitor1 Monitor Tumor Growth Implant->Monitor1 Randomize Randomize Mice into Treatment Groups Monitor1->Randomize Treat Administer ADC/Controls Randomize->Treat Monitor2 Monitor Tumor Volume and Body Weight Treat->Monitor2 Endpoint Study Endpoint: Tumor Excision & Weighing Monitor2->Endpoint Analyze Data Analysis: TGI Calculation Endpoint->Analyze

References

Troubleshooting & Optimization

troubleshooting low Mc-MMAD conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mc-MMAD conjugation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in antibody-drug conjugates (ADCs)?

This compound is a drug-linker conjugate used in the development of ADCs. It consists of:

  • Mc (maleimidocaproyl): A linker containing a maleimide group that reacts specifically with free thiol (sulfhydryl) groups on a protein, such as an antibody.

  • MMAD (Monomethyl auristatin D): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

In ADC development, the Mc-linker is used to covalently attach the MMAD payload to an antibody. The antibody then serves as a delivery vehicle, targeting specific antigens on the surface of cancer cells.

Q2: What is the underlying chemistry of this compound conjugation?

The conjugation of this compound to an antibody relies on maleimide-thiol chemistry. The maleimide group on the linker reacts with a free thiol group (-SH) from a cysteine residue on the antibody to form a stable thioether bond. This is a highly specific reaction, which is a key advantage for creating well-defined ADCs.

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. The DAR significantly impacts the ADC's efficacy, toxicity, and pharmacokinetic profile. A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity and faster clearance from circulation. Therefore, achieving a consistent and optimal DAR is a primary goal of the conjugation process.

Q4: How are the necessary thiol groups generated on the antibody for conjugation?

In many antibodies, particularly IgG isotypes, cysteine residues are involved in inter-chain disulfide bonds (-S-S-). To make them available for conjugation, these disulfide bonds must be reduced to free thiols (-SH). This is typically achieved by treating the antibody with a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), prior to the addition of this compound.

Troubleshooting Guide: Low Conjugation Efficiency

Low conjugation efficiency, resulting in a lower than expected Drug-to-Antibody Ratio (DAR), is a common challenge. The following sections address specific issues and provide actionable solutions.

Problem 1: Consistently low or no conjugation.

Possible Cause 1: Inactive this compound Reagent

  • Question: My conjugation reaction is yielding a very low DAR or no conjugation at all. How can I be sure my this compound is active?

  • Answer: The maleimide group on the this compound linker is susceptible to hydrolysis, which renders it unable to react with thiols. This can be caused by improper storage or handling. This compound should be stored desiccated at the recommended temperature and dissolved in an anhydrous solvent like DMSO or DMF immediately before use. Avoid preparing stock solutions in aqueous buffers for long-term storage.

Possible Cause 2: Insufficient Free Thiols on the Antibody

  • Question: I've confirmed my this compound is active, but my DAR is still low. Could the issue be with my antibody?

  • Answer: For successful conjugation, the antibody must have a sufficient number of free thiol groups. If the disulfide bonds were not adequately reduced, there will be few sites for the this compound to attach.

    • Solution: Increase the molar excess of the reducing agent (e.g., TCEP) or extend the reduction incubation time. It is crucial to remove the excess reducing agent after the reduction step and before adding the this compound, as it can react with and consume the maleimide linker.

Possible Cause 3: Interfering Substances in the Reaction Buffer

  • Question: Are there any components in my buffer that could be inhibiting the conjugation reaction?

  • Answer: Yes, certain substances can interfere with the maleimide-thiol reaction.

    • Thiols: Ensure your buffer is free from extraneous thiol-containing compounds, such as DTT or beta-mercaptoethanol, which may have carried over from the reduction step.

    • Primary and Secondary Amines: Buffers containing primary or secondary amines, like Tris, can react with the maleimide group, especially at a pH above 7.5. It is advisable to use a non-amine-containing buffer like phosphate or HEPES.

Problem 2: Inconsistent or lower-than-expected DAR.

Possible Cause 1: Suboptimal Reaction pH

  • Question: How critical is the pH of the conjugation reaction, and what is the optimal range?

  • Answer: The pH is a critical parameter for maleimide-thiol conjugation. The optimal pH range is between 6.5 and 7.5.

    • Below pH 6.5: The reaction rate slows down significantly as the thiol group is less nucleophilic.

    • Above pH 7.5: The rate of maleimide hydrolysis increases, and the maleimide can start to react with primary amines, such as the side chain of lysine residues, leading to non-specific conjugation.

Possible Cause 2: Incorrect Molar Ratio of this compound to Antibody

  • Question: How does the molar ratio of this compound to antibody affect the final DAR?

  • Answer: The molar ratio of the drug-linker to the antibody is a key factor in controlling the final DAR. A higher molar excess of this compound will generally lead to a higher DAR. However, using a very large excess can lead to increased aggregation and difficulties in removing the unreacted drug-linker during purification. It is important to perform optimization experiments to determine the ideal molar ratio for your specific antibody and target DAR.

Possible Cause 3: Reaction Time and Temperature

  • Question: What are the recommended reaction times and temperatures for this compound conjugation?

  • Answer: The reaction time and temperature can influence the conjugation efficiency. Typically, the reaction is carried out for 1 to 4 hours at room temperature or overnight at 4°C. Longer reaction times may not necessarily lead to a higher DAR and can increase the risk of maleimide hydrolysis. Lower temperatures, such as 4°C, may result in a lower DAR compared to room temperature for the same reaction time.

Data Presentation: Factors Influencing DAR

The following tables summarize the expected trends in Drug-to-Antibody Ratio (DAR) based on varying reaction conditions. The data presented is illustrative for a typical IgG antibody undergoing a maleimide-thiol conjugation and is synthesized from general findings in the literature. Actual results may vary depending on the specific antibody and experimental setup.

Table 1: Effect of Reaction pH on Average DAR

Reaction pHExpected Average DARNotes
6.0LowThiol is less reactive, leading to a slower reaction rate.
6.5ModerateReaction proceeds efficiently.
7.0OptimalGenerally considered the sweet spot for high efficiency and specificity.
7.5HighHigh reactivity, but risk of maleimide hydrolysis begins to increase.
8.0Variable/LowerIncreased rate of maleimide hydrolysis and potential for side reactions with amines can lead to lower specific conjugation.

Table 2: Effect of Molar Ratio of this compound to Antibody on Average DAR

Molar Ratio (this compound : Antibody)Expected Average DARNotes
4:1~2.5 - 3.0A good starting point for achieving a moderate DAR.
6:1~3.5 - 4.0Often used to target a DAR of 4.
8:1~4.5 - 5.5Higher ratios can push the DAR higher but may increase aggregation.
10:1> 6.0Significant excess may be needed to achieve high DARs, but purification becomes more challenging.

Experimental Protocols

Protocol 1: General this compound Conjugation Workflow

This protocol outlines the key steps for conjugating this compound to a thiol-containing antibody.

  • Antibody Preparation:

    • Start with a purified antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • The antibody concentration should typically be between 1-10 mg/mL.

  • Reduction of Disulfide Bonds:

    • Add a freshly prepared solution of TCEP to the antibody solution to a final molar excess of 2-10 equivalents per antibody.

    • Incubate at room temperature for 1-2 hours.

  • Removal of Excess Reducing Agent (Optional but Recommended):

    • If a significant excess of reducing agent was used, it should be removed to prevent it from reacting with the this compound.

    • This can be done using a desalting column or spin filtration, exchanging the buffer to the conjugation buffer (e.g., PBS, pH 7.2-7.4 with 1-2 mM EDTA).

  • Conjugation Reaction:

    • Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO to a concentration of 1-10 mM.

    • Add the this compound solution to the reduced antibody solution at the desired molar ratio. The final concentration of the organic solvent (e.g., DMSO) should typically be below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted this compound, add a small molecule thiol like N-acetylcysteine or cysteine to a final concentration of 1-2 mM.

    • Incubate for an additional 20-30 minutes.

  • Purification of the ADC:

    • Remove unreacted this compound, quenched linker, and any aggregates using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis. The final ADC should be in the desired formulation buffer.

Protocol 2: Determination of DAR by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR by separating ADC species with different numbers of conjugated drug molecules.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).

  • Procedure:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-50 µg of the purified ADC.

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8 for a typical IgG1).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Protocol 3: Characterization by Non-Reducing SDS-PAGE

Non-reducing SDS-PAGE can be used to visualize the successful conjugation by observing a shift in the molecular weight of the antibody chains.

  • Sample Preparation:

    • Mix approximately 2-5 µg of the ADC with a non-reducing loading buffer (containing SDS but no reducing agent like DTT or β-mercaptoethanol).

    • Heat the sample at 70-95°C for 5-10 minutes.

  • Electrophoresis:

    • Load the prepared sample, along with an unconjugated antibody control and a molecular weight marker, onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel according to the manufacturer's instructions.

  • Visualization:

    • Stain the gel with a protein stain like Coomassie Brilliant Blue.

    • Successful conjugation will be indicated by the appearance of bands with higher molecular weights for the ADC compared to the unconjugated antibody, corresponding to the antibody chains with attached this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis antibody Purified Antibody reduction Antibody Reduction (e.g., with TCEP) antibody->reduction conjugation_step Conjugation Reaction (pH 6.5-7.5) reduction->conjugation_step mc_mmad This compound (in anhydrous solvent) mc_mmad->conjugation_step quench Quench Reaction (e.g., with N-acetylcysteine) conjugation_step->quench purification Purification (e.g., SEC) quench->purification analysis Characterization (HIC-HPLC, SDS-PAGE, MS) purification->analysis

Caption: A simplified workflow for this compound antibody-drug conjugation.

troubleshooting_low_dar cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low DAR Observed check_mc_mmad Is this compound active? (Check storage & handling) start->check_mc_mmad check_antibody Sufficient free thiols? (Check reduction step) start->check_antibody check_ph Is pH optimal? (6.5 - 7.5) start->check_ph check_ratio Is molar ratio correct? start->check_ratio check_buffer Interfering substances? (e.g., thiols, amines) start->check_buffer solution_mc_mmad Use fresh this compound check_mc_mmad->solution_mc_mmad solution_reduction Optimize reduction (TCEP conc., time) check_antibody->solution_reduction solution_ph Adjust buffer pH check_ph->solution_ph solution_ratio Optimize molar ratio check_ratio->solution_ratio solution_buffer Use appropriate buffer (e.g., Phosphate, HEPES) check_buffer->solution_buffer

Caption: Troubleshooting logic for low DAR in this compound conjugation.

Mc-MMAD Aqueous Buffer Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Mc-MMAD in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a drug-linker conjugate composed of a potent tubulin inhibitor, Monomethyl Auristatin D (MMAD), attached to a maleimidocaproyl (Mc) linker.[1] It is frequently used in the development of Antibody-Drug Conjugates (ADCs).[1][2] The core molecule, MMAD, is highly hydrophobic, which often leads to poor solubility in aqueous solutions like physiological buffers (e.g., PBS). This can result in precipitation, aggregation, and inaccurate concentration measurements, ultimately impacting experimental reproducibility and the efficacy of the final conjugate.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

It is highly recommended to prepare stock solutions of this compound in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1] this compound is reported to be soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] When preparing the stock solution, it is crucial to use anhydrous DMSO to minimize hydrolysis of the maleimide group.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:

  • Use of Co-solvents: Before adding the aqueous buffer, consider pre-mixing the this compound DMSO stock with a less polar, water-miscible co-solvent like polyethylene glycol (PEG300) or ethanol. One reported formulation for in vivo use consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yielded a clear solution at ≥ 2.5 mg/mL.[2]

  • Stepwise Dilution: Add the aqueous buffer to the this compound/DMSO mixture slowly and dropwise while vortexing or stirring continuously. This gradual change in solvent polarity can help prevent immediate precipitation.

  • Sonication and Gentle Heating: If precipitation occurs, gentle warming (e.g., to 37°C) and sonication can aid in redissolving the compound.[2] However, prolonged heating should be avoided due to the potential for degradation.

  • pH Adjustment: The solubility of auristatin derivatives can be influenced by pH. They tend to be more soluble in acidic conditions.[4] Therefore, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) may improve solubility compared to neutral or alkaline buffers.

Q4: How does pH affect the stability of this compound in aqueous buffers?

The maleimide group of this compound is susceptible to hydrolysis, particularly at neutral to alkaline pH.[5][6][7] The rate of this ring-opening hydrolysis increases with increasing pH.[5][6][8] Once hydrolyzed, the maleimide can no longer react with thiol groups on an antibody, rendering it ineffective for conjugation. Therefore, it is recommended to perform conjugations in buffers with a pH range of 6.5-7.5, with a preference for the lower end of this range to balance reactivity and stability.[6] Aqueous solutions of this compound should always be freshly prepared before use.[1][2]

Q5: Can I store this compound in an aqueous buffer?

Due to the instability of the maleimide group, it is strongly advised not to store this compound in aqueous solutions for extended periods.[6] If temporary storage is unavoidable, it should be for a very short duration at 2-8°C in a slightly acidic buffer (pH 6.0-6.5) to minimize hydrolysis. For long-term storage, this compound should be kept as a solid powder at -20°C.[1] Stock solutions in anhydrous DMSO can be stored at -80°C for up to six months.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: this compound powder does not dissolve in the aqueous buffer.
  • Root Cause: this compound is highly hydrophobic and has very low intrinsic solubility in aqueous media. Direct dissolution is often unsuccessful.

  • Solution:

    • Always prepare a high-concentration stock solution in anhydrous DMSO first.

    • Follow the recommended procedures for diluting the DMSO stock into the aqueous buffer, as detailed in the FAQs and the experimental protocols below.

Issue 2: The solution becomes cloudy or shows visible precipitate after adding the aqueous buffer.
  • Root Cause: The significant change in solvent polarity upon addition of the aqueous buffer causes the hydrophobic this compound to crash out of solution.

  • Troubleshooting Steps:

    • Verify DMSO Quality: Ensure the DMSO used for the stock solution is anhydrous. Water content can affect the initial dissolution and stability.

    • Optimize Co-solvent System: If using only DMSO as a co-solvent, consider incorporating others like PEG300 or ethanol to create a more gradual polarity transition.

    • Reduce Final Aqueous Content: It may be necessary to work with a higher percentage of organic co-solvents in your final solution, if your experimental design permits.

    • Check Buffer pH: For buffers with a pH above 7.5, the risk of both precipitation and hydrolysis increases. Consider using a buffer in the pH 6.5-7.4 range.

    • Lower the Concentration: Attempt the dissolution at a lower final concentration of this compound.

Issue 3: The this compound solution is initially clear but forms a precipitate over time.
  • Root Cause: This can be due to either slow precipitation of the hydrophobic molecule or degradation and subsequent precipitation of the degradation products. The maleimide ring hydrolysis can also alter the solubility profile.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: As a rule, always use this compound solutions immediately after preparation.[1][2]

    • Maintain Appropriate Temperature: If the experiment is conducted at room temperature for an extended period, consider if cooling the setup (if compatible with the experiment) could improve stability.

    • Assess Buffer Components: Some buffer salts can "salt out" hydrophobic compounds. If possible, test different buffer systems (e.g., citrate vs. phosphate).

Data Presentation: Representative Solubility of Hydrophobic Maleimide Conjugates

Disclaimer: The following data is representative of highly hydrophobic maleimide-drug conjugates and serves as a guideline. Actual solubility of this compound may vary.

Buffer System (pH)Co-solvent SystemMaximum Achievable Concentration (Representative)Observations
PBS (pH 7.4)5% DMSO (v/v)< 0.1 mg/mLProne to precipitation, especially at higher concentrations.
PBS (pH 7.4)10% DMSO, 20% PEG300 (v/v)~0.5 - 1.0 mg/mLImproved solubility, but may still require sonication.
Citrate Buffer (pH 6.5)5% DMSO (v/v)~0.1 - 0.2 mg/mLSlightly improved solubility compared to PBS at the same co-solvent concentration.
Citrate Buffer (pH 6.5)10% DMSO, 20% PEG300 (v/v)~1.0 - 1.5 mg/mLGenerally provides better solubility and stability than neutral pH buffers.
Formulation Buffer10% DMSO, 40% PEG300, 5% Tween-80≥ 2.5 mg/mLOptimized for higher concentration, often used for in vivo studies.[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Solution in PBS with Co-solvents
  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 20 mg/mL. Ensure the solid is fully dissolved.

  • Prepare Co-solvent Mixture: In a separate sterile tube, prepare a co-solvent mixture of DMSO and PEG300. For a final solution with 5% DMSO and 10% PEG300, the co-solvent mixture can be prepared accordingly.

  • Initial Dilution: To the appropriate volume of the co-solvent mixture, add the calculated volume of the 20 mg/mL this compound DMSO stock solution and mix thoroughly.

  • Final Dilution: Slowly add PBS (pH 7.4) dropwise to the this compound/co-solvent mixture while continuously vortexing.

  • Dissolution Assistance: If any cloudiness appears, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Final Check: Visually inspect the solution for any particulate matter. If necessary, the solution can be filtered through a 0.22 µm syringe filter compatible with the co-solvents used.

  • Immediate Use: Use the prepared solution immediately.

Protocol 2: Turbidity-Based Solubility Assessment

This protocol provides a method to estimate the solubility of this compound in a chosen buffer system.

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in the chosen aqueous buffer containing a fixed percentage of co-solvent(s).

  • Incubation: Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Turbidity Measurement: Measure the optical density (OD) of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.

  • Data Analysis: Plot the OD against the this compound concentration. The concentration at which a significant increase in OD is observed indicates the approximate solubility limit under those conditions.

Visualizations

Troubleshooting_McMMAD_Solubility start Start: Need to dissolve this compound in aqueous buffer prep_stock Prepare high concentration stock in anhydrous DMSO (e.g., 20 mg/mL) start->prep_stock choose_cosolvent Select co-solvent system (e.g., DMSO, PEG300, Tween-80) prep_stock->choose_cosolvent dilute Slowly dilute stock into co-solvent/buffer mixture with vortexing choose_cosolvent->dilute observe Observe solution dilute->observe clear_solution Solution is clear observe->clear_solution Yes precipitate Precipitation or cloudiness occurs observe->precipitate No use_immediately Use solution immediately clear_solution->use_immediately troubleshoot Troubleshooting Steps precipitate->troubleshoot sonicate_heat Apply gentle sonication and/or warming (37°C) troubleshoot->sonicate_heat check_pH Consider using a slightly acidic buffer (pH 6.5) troubleshoot->check_pH inc_cosolvent Increase percentage of organic co-solvent troubleshoot->inc_cosolvent lower_conc Attempt dissolution at a lower final concentration troubleshoot->lower_conc re_observe Re-observe solution sonicate_heat->re_observe check_pH->re_observe inc_cosolvent->re_observe lower_conc->re_observe re_observe->clear_solution Resolved re_observe->precipitate Persistent

Caption: Troubleshooting workflow for dissolving this compound.

Factors_Affecting_McMMAD_Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes McMMAD This compound Stability in Aqueous Buffer pH pH of Buffer McMMAD->pH Temp Temperature McMMAD->Temp Time Time in Solution McMMAD->Time CoSolvents Co-solvents McMMAD->CoSolvents Hydrolysis Maleimide Hydrolysis (Ring Opening) pH->Hydrolysis Higher pH increases rate Precipitation Precipitation/ Aggregation pH->Precipitation Can influence Temp->Hydrolysis Higher temp increases rate Time->Hydrolysis Longer time increases hydrolysis CoSolvents->Precipitation Can mitigate LossOfActivity Loss of Conjugation Activity Hydrolysis->LossOfActivity

Caption: Factors influencing this compound stability in aqueous buffers.

References

Technical Support Center: Optimizing Mc-MMAD ADC Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability and storage challenges encountered during experiments with Maleimidocaproyl-Monomethyl Auristatin D Antibody-Drug Conjugates (Mc-MMAD ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound ADCs?

A1: The stability of this compound ADCs is a complex interplay of several factors. The three main components—the monoclonal antibody (mAb), the linker, and the cytotoxic payload—all contribute to the overall stability of the conjugate.[1][2][3] Key factors include the chemistry of the drug-linker, the drug-to-antibody ratio (DAR), and the formulation conditions.[4][5] The introduction of hydrophobic drug-linkers can increase the propensity for aggregation.[4][5][6]

Q2: What is the optimal drug-to-antibody ratio (DAR) for this compound ADCs to ensure both efficacy and stability?

A2: An optimal DAR is crucial for balancing therapeutic efficacy with stability.[7] Generally, a DAR of 2 to 4 is considered ideal for many ADCs.[][9] Higher DAR values can enhance potency but may also increase hydrophobicity, leading to a greater tendency for aggregation.[7][10] It is essential to optimize the conjugation reaction to achieve a lower, more homogeneous DAR.[7]

Q3: How can formulation development enhance the stability of an this compound ADC?

A3: Formulation plays a critical role in maintaining ADC stability.[7] An optimal formulation should control pH and ionic strength and include suitable excipients to minimize degradation.[7] For instance, sugars like sucrose and trehalose can act as cryoprotectants, while surfactants such as polysorbate 80 can help prevent aggregation.[7] The choice of buffer system is also vital for maintaining a pH range that ensures the stability of both the antibody and the linker-payload.[7]

Q4: What are the recommended storage conditions for this compound ADCs?

A4: To maintain their stability and efficacy, antibody-drug conjugates generally require storage at ultra-cold temperatures, typically ranging from -20°C to -80°C, depending on the specific formulation.[11] It is critical to prevent temperature fluctuations during storage and transport.[11] For long-term storage, it is often recommended to store antibody conjugates at -20°C with cryoprotectants like glycerol at a final concentration of 50%.[12] It is also crucial to avoid repeated freeze-thaw cycles, which can significantly reduce the shelf-life of antibodies.[12] When storing below zero, do not use frost-free freezers as their freeze-thaw cycles can damage the ADC.[12]

Troubleshooting Guides

Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)

Symptom: Your SEC analysis reveals an increase in high molecular weight species (HMWS) after conjugation or during storage.[7]

Possible Cause Recommended Action
Hydrophobic Interactions The conjugation of the hydrophobic MMAD payload can increase the ADC's overall hydrophobicity, leading to aggregation.[6][7] Consider using a more hydrophilic linker if possible. Including excipients like polysorbates in the formulation can also help mitigate these interactions.[7]
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can significantly impact protein stability.[6][7] Conduct a buffer screening study to identify the optimal pH and salt concentration that minimizes aggregation. Histidine and citrate buffers are commonly used for this purpose.[7]
High Drug-to-Antibody Ratio (DAR) A high DAR increases the likelihood of aggregation.[7] Optimize the conjugation reaction to achieve a lower and more homogeneous DAR.[7]
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation.[12] Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.[12]
Issue 2: Premature Deconjugation of the MMAD Payload

Symptom: Analysis by methods such as reversed-phase HPLC (RP-HPLC) or mass spectrometry indicates a loss of the MMAD payload from the antibody during storage.[13]

Possible Cause Recommended Action
Linker Instability The maleimide linker can be susceptible to hydrolysis, leading to deconjugation. Ensure that the pH of your formulation buffer is optimal for maleimide stability, typically between 6.5 and 7.5.
Enzymatic Degradation Contaminating proteases in the antibody preparation could potentially cleave the linker or the antibody itself.[7] Ensure high purity of the monoclonal antibody before conjugation.[7]
Incomplete Conjugation Reaction Unreacted maleimide groups can undergo hydrolysis. Ensure the conjugation reaction goes to completion and that any unreacted payload-linker is removed during purification.

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound ADC

Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.[7]

Procedure:

  • Prepare aliquots of the this compound ADC at a concentration of 1 mg/mL in the desired formulation buffer.

  • Subject the aliquots to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.

    • Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 50°C for 7 days.[7]

  • At the end of the incubation period, neutralize the acid and base-stressed samples.

  • Analyze all samples, including an unstressed control, using a suite of analytical techniques.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (HMWS) in an this compound ADC sample.

Procedure:

  • Equilibrate the SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[7]

  • Inject 10-20 µL of the ADC sample (at a concentration of approximately 1 mg/mL) onto the column.[7]

  • Run the separation for 15-20 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas corresponding to the monomer and the high molecular weight species.

  • Calculate the percentage of aggregation as: (% Aggregation) = (Area of HMWS peaks / Total area of all peaks) * 100.[7]

Visualizations

ADC_Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Increased_Aggregation Increased Aggregation (High MW Species) Hydrophobic_Interactions Hydrophobic Interactions Increased_Aggregation->Hydrophobic_Interactions Buffer_Conditions Inappropriate Buffer (pH, Ionic Strength) Increased_Aggregation->Buffer_Conditions High_DAR High DAR Increased_Aggregation->High_DAR Freeze_Thaw Freeze-Thaw Cycles Increased_Aggregation->Freeze_Thaw Payload_Loss Payload Loss (Deconjugation) Linker_Instability Linker Instability Payload_Loss->Linker_Instability Enzymatic_Degradation Enzymatic Degradation Payload_Loss->Enzymatic_Degradation Optimize_Formulation Optimize Formulation (Excipients, Buffer Screen) Hydrophobic_Interactions->Optimize_Formulation Mitigate with excipients Buffer_Conditions->Optimize_Formulation Identify optimal conditions Optimize_Conjugation Optimize Conjugation (Lower DAR) High_DAR->Optimize_Conjugation Reduce & homogenize Aliquot_Samples Aliquot for Single Use Freeze_Thaw->Aliquot_Samples Avoid cycles Linker_Instability->Optimize_Formulation Adjust pH Ensure_Purity Ensure High mAb Purity Enzymatic_Degradation->Ensure_Purity Remove proteases

Caption: Troubleshooting workflow for common this compound ADC stability issues.

Experimental_Workflow_Stability_Assessment cluster_stress Stress Conditions cluster_analytics Analytical Methods Start Start: This compound ADC Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Analytical_Testing Analytical Testing Start->Analytical_Testing Control Sample Stress_Conditions->Analytical_Testing Stressed Samples Thermal Thermal Stress_Conditions->Thermal Acid_Base Acid/Base Hydrolysis Stress_Conditions->Acid_Base Oxidation Oxidation Stress_Conditions->Oxidation Data_Analysis Data Analysis Analytical_Testing->Data_Analysis SEC SEC (Aggregation) Analytical_Testing->SEC RP_HPLC RP-HPLC (Deconjugation) Analytical_Testing->RP_HPLC MS Mass Spec (Integrity) Analytical_Testing->MS End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for assessing this compound ADC stability.

References

Technical Support Center: Mc-MMAD Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mc-MMAD cytotoxicity experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format.

Q1: Why is there high background noise or high absorbance in my negative control wells?

A1: High background in negative control wells can obscure the true effect of this compound. Potential causes and solutions are outlined below:

  • Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can alter the assay results.[1]

    • Solution: Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal growth. If contamination is suspected, discard the cells and reagents and start with a fresh, uncontaminated stock.

  • Compound Interference: this compound itself or impurities in the compound stock might directly react with the assay reagents. Some compounds can absorb light at the same wavelength as the assay readout, leading to false positives.[2][3]

    • Solution: Run a cell-free control by adding this compound to the assay medium without cells to see if it directly affects the reagents.[2] If interference is observed, consider using a different cytotoxicity assay with an alternative detection method.

  • Media Components: Phenol red in culture media can interfere with colorimetric assays. Serum components may also contribute to background noise.[4]

    • Solution: Use phenol red-free media for the assay. When possible, reduce the serum concentration or use serum-free media during the assay incubation period.

Q2: My results are inconsistent between experiments or even within the same plate. What could be the cause?

A2: Inconsistent results are a common challenge. Several factors can contribute to this variability:

  • Cell Seeding Density: Uneven cell distribution across the plate is a major source of variability.[5]

    • Solution: Ensure a single-cell suspension before seeding by gentle pipetting. After seeding, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to variable results.

    • Solution: Calibrate pipettes regularly. Use fresh tips for each replicate. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate solutes and affect cell health.[4]

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity within the plate.[4]

  • Incubation Conditions: Fluctuations in temperature or CO2 levels in the incubator can impact cell growth and viability.[1]

    • Solution: Regularly monitor and calibrate the incubator. Ensure a stable and humidified environment.

Q3: The signal-to-noise ratio in my assay is low, making it difficult to determine the cytotoxic effect of this compound.

A3: A low signal-to-noise ratio can be due to several factors related to both the cells and the assay itself.

  • Suboptimal Cell Number: Too few or too many cells can result in a weak signal or a saturated signal, respectively.[5]

    • Solution: Perform a cell titration experiment to determine the optimal cell seeding density that provides a linear response for your chosen assay.

  • Inappropriate Assay Choice: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mechanism of cell death induced by this compound.

    • Solution: Consider using a more sensitive assay or multiplexing assays that measure different cytotoxicity markers (e.g., membrane integrity, apoptosis).

  • Incorrect Incubation Time: The incubation time with this compound or the assay reagent may be too short or too long.

    • Solution: Optimize the incubation times for both the compound treatment and the final assay readout through time-course experiments.

Q4: I suspect this compound is interfering with my assay. How can I confirm this and what are the alternatives?

A4: Compound interference is a significant concern in cytotoxicity testing.[3][6]

  • Confirmation of Interference:

    • Cell-Free Assay: As mentioned in A1, test the effect of this compound on the assay reagents in the absence of cells.[2]

    • Spectrophotometric Scan: Scan the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your assay.

  • Alternative Assays: If interference is confirmed, consider assays based on different principles:

    • Membrane Integrity Assays: Measure the release of intracellular components like lactate dehydrogenase (LDH) or adenylate kinase (AK).

    • Apoptosis Assays: Use assays that detect caspase activity or changes in the cell membrane associated with apoptosis.

    • ATP-based Assays: Measure the level of intracellular ATP as an indicator of cell viability.

    • Real-time Cytotoxicity Assays: These assays continuously monitor cell death over time, providing more detailed information.

Quantitative Data Summary

The following table provides a general overview of typical quantitative parameters for cytotoxicity assays. Optimal conditions should be determined empirically for each specific cell line and experimental setup.[7]

ParameterRecommended RangeNotes
Cell Seeding Density (96-well plate) 5,000 - 20,000 cells/wellDependent on cell type and proliferation rate.
This compound Concentration Logarithmic dilutions (e.g., 0.1 µM to 100 µM)A wide range is recommended for initial screening.
Incubation Time with this compound 24 - 72 hoursTime-dependent effects should be evaluated.[4]
Assay Reagent Incubation Time 1 - 4 hoursFollow the manufacturer's protocol; may require optimization.[8]
Wavelengths for Absorbance/Fluorescence Assay-dependentRefer to the specific assay protocol.

Experimental Protocols

Standard MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Materials:

  • Target cells in culture

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring a viable single-cell suspension. b. Dilute the cells in complete culture medium to the optimized seeding density. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. b. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. c. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound) and untreated control wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the treatment period, add 10 µL of MTT solution to each well.[8] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. After incubation, add 100 µL of the solubilization solution to each well.[8] d. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Data Acquisition: a. Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader. b. Use a reference wavelength (e.g., 630 nm) to subtract background absorbance.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. c. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture mcmmad_prep This compound Dilution cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment This compound Treatment mcmmad_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation add_reagent Add Cytotoxicity Reagent incubation->add_reagent assay_incubation Reagent Incubation add_reagent->assay_incubation read_plate Read Plate assay_incubation->read_plate data_analysis Data Analysis read_plate->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: A general workflow for a cytotoxicity assay.

Signaling Pathway

signaling_pathway mcmmad This compound cell_stress Cellular Stress (e.g., Oxidative Stress) mcmmad->cell_stress mito_dysfunction Mitochondrial Dysfunction cell_stress->mito_dysfunction membrane_damage Membrane Damage cell_stress->membrane_damage caspase_activation Caspase Activation mito_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis necrosis Necrosis membrane_damage->necrosis

Caption: A simplified diagram of potential cytotoxicity pathways.

References

Technical Support Center: Improving the Therapeutic Index of Mc-MMAD ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic index of maleimidocaproyl-monomethyl auristatin D (Mc-MMAD) antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a this compound ADC?

A1: this compound ADCs combine the tumor-targeting specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of MMAD, an auristatin derivative. The "Mc" refers to the maleimidocaproyl linker. The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the MMAD payload. MMAD then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[1][2]

Q2: What are the primary factors influencing the therapeutic index of a this compound ADC?

A2: The therapeutic index, a measure of a drug's safety and efficacy, is influenced by several key factors:

  • On-target, off-tumor toxicity: The target antigen may be expressed on healthy tissues, leading to unintended toxicity.

  • Off-target toxicity: Premature release of the MMAD payload in circulation can harm healthy cells.[3] This can be caused by linker instability.

  • Drug-to-Antibody Ratio (DAR): A high DAR can increase toxicity and negatively impact pharmacokinetics, while a low DAR may reduce efficacy.[4][5]

  • Linker Stability: The stability of the Mc linker in systemic circulation is crucial to prevent premature payload release.[6][7]

  • Bystander Effect: The ability of the released, membrane-permeable payload to kill neighboring antigen-negative tumor cells can enhance efficacy but also potentially increase off-target toxicity.[8][9]

Q3: What is the "bystander effect" and how does it apply to this compound ADCs?

A3: The bystander effect is the ability of a cytotoxic payload released from a targeted cancer cell to diffuse across cell membranes and kill adjacent, non-targeted cells.[8][9] This is particularly important in tumors with heterogeneous antigen expression, where not all cancer cells express the target antigen.[9] Since MMAD is a derivative of MMAE, which is known to be membrane permeable, this compound ADCs are expected to exhibit a bystander effect.[2] This can enhance the anti-tumor activity of the ADC but must be carefully balanced to avoid excessive damage to healthy tissue.[8]

Troubleshooting Guides

Problem 1: Poor In Vivo Efficacy of this compound ADC
Potential Cause Troubleshooting Steps
Low ADC Internalization 1. Verify Target Antigen Expression: Confirm high and homogeneous expression of the target antigen on the tumor cells using immunohistochemistry (IHC) or flow cytometry. 2. Perform an ADC Internalization Assay: Quantify the rate and extent of ADC internalization. (See Experimental Protocol 1). 3. Select a Different Antibody Clone: If internalization is poor, consider an antibody clone that binds to a different epitope and promotes more efficient internalization.
Linker Instability 1. Assess Plasma Stability: Incubate the ADC in plasma from the relevant species (e.g., mouse, human) and measure the amount of free payload over time using LC-MS/MS. 2. Modify the Linker: Consider alternative linker chemistries or conjugation strategies to improve stability.
Insufficient Bystander Effect 1. Evaluate Payload Permeability: While MMAD is expected to be permeable, confirm this in your specific cell lines. 2. Perform a Bystander Killing Assay: Co-culture target-positive and target-negative cells to quantify the bystander effect. (See Experimental Protocol 2).
Low Drug-to-Antibody Ratio (DAR) 1. Optimize Conjugation Reaction: Adjust the molar ratio of linker-payload to antibody during conjugation. 2. Characterize DAR: Accurately measure the average DAR and distribution using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Problem 2: High In Vivo Toxicity of this compound ADC
Potential Cause Troubleshooting Steps
On-Target, Off-Tumor Toxicity 1. Assess Antigen Expression in Healthy Tissues: Use IHC or other methods to determine the expression level of the target antigen in critical healthy organs. 2. Consider Affinity Engineering: Modulating the antibody's binding affinity might reduce binding to healthy tissues with lower antigen expression.
Off-Target Toxicity from Premature Payload Release 1. Improve Linker Stability: As mentioned above, assess and enhance linker stability to minimize free payload in circulation. 2. Dose Fractionation: Administering the total dose in smaller, more frequent injections can sometimes reduce peak exposure to free payload and mitigate toxicity.
High Drug-to-Antibody Ratio (DAR) 1. Reduce DAR: A lower DAR can often reduce toxicity. Aim for a balance between efficacy and safety. 2. Use Site-Specific Conjugation: This can produce more homogeneous ADCs with a defined DAR, potentially improving the therapeutic index.[2]
Excessive Bystander Effect 1. Modify the Payload: While MMAD is the payload in this case, for future ADC design, a less permeable payload could be considered to limit the bystander effect. 2. Adjust Dosing: A lower dose may be necessary to manage toxicity while still achieving a therapeutic effect.

Quantitative Data Summary

Table 1: Representative Data on Linker Stability and Payload Release

ADC ComponentParameterValueReference
Trastuzumab-mcVC-PABC-Auristatin-0101DAR Loss in Human Plasma (144h)Discrepancy between free payload and DAR loss[6]
Trastuzumab-mcVC-PABC-Auristatin-0101Linker-Payload Transfer to AlbuminAccounts for almost 100% of DAR loss[6]
Cathepsin B Cleavable LinkerIn Vitro Payload Release EfficiencyHigh with purified cathepsin B[10]

Experimental Protocols

Experimental Protocol 1: ADC Internalization Assay (Fluorophore-Based)

This protocol outlines a method to quantify the internalization of a this compound ADC using a pH-sensitive dye.

  • Cell Seeding: Plate target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • ADC Labeling: Label the this compound ADC with a pH-sensitive fluorophore (e.g., pHrodo) according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the endosomes and lysosomes.

  • Incubation: Add the labeled ADC to the cells at various concentrations. Include an isotype control ADC labeled with the same fluorophore as a negative control. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for different time points (e.g., 1, 4, 8, 24 hours).

  • Imaging and Quantification: At each time point, wash the cells with cold PBS to remove non-internalized ADC. Analyze the plate using a high-content imaging system or a fluorescence plate reader to quantify the intracellular fluorescence.

  • Data Analysis: Plot the mean fluorescence intensity against time for each concentration to determine the rate of internalization.

Experimental Protocol 2: Bystander Killing Assay (Co-Culture Method)

This protocol assesses the ability of a this compound ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate. Vary the ratio of positive to negative cells (e.g., 1:1, 1:3, 3:1) while keeping the total cell number constant.

  • ADC Treatment: Add the this compound ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture. Include untreated wells as a control.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Viability Assessment: At the end of the incubation, use a flow cytometer or a high-content imaging system to specifically quantify the viability of the GFP-labeled antigen-negative cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability in monoculture when treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[11][12]

Visualizations

ADC_Mechanism_of_Action cluster_cell ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome ADC->Endosome 2. Internalization TumorCell Tumor Cell (Antigen-Positive) Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAD Released MMAD Lysosome->MMAD 4. Linker Cleavage Microtubules Microtubule Disruption MMAD->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death Bystander_Effect_Pathway cluster_Ag_pos Antigen-Positive Cell cluster_Ag_neg Antigen-Negative Cell ADC_Internalization ADC Internalization & Payload Release Released_MMAD Free MMAD ADC_Internalization->Released_MMAD MMAD_Influx MMAD Influx Released_MMAD->MMAD_Influx Diffusion Microtubule_Disruption Microtubule Disruption MMAD_Influx->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

References

Technical Support Center: Troubleshooting Linker Stability Issues with Mc-MMAD ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with maleimidocaproyl-monomethyl auristatin D (Mc-MMAD) antibody-drug conjugates (ADCs), ensuring linker stability is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during the development and handling of this compound ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for the maleimidocaproyl (Mc) linker in this compound ADCs?

The primary cause of instability for the maleimidocaproyl (Mc) linker is deconjugation through a process known as the retro-Michael reaction.[1][2][3][4][5][6][7][8][9][10][11] This chemical reaction is a reversal of the initial conjugation step where the thiol group from a cysteine residue on the antibody attacks the maleimide. In a biological environment, particularly in plasma, endogenous thiols such as albumin and glutathione can compete for the maleimide, leading to the premature release of the this compound payload from the antibody.[6][7][11] This deconjugation can result in off-target toxicity and reduced efficacy of the ADC.

Q2: What is succinimide ring hydrolysis and how does it affect linker stability?

Succinimide ring hydrolysis is a chemical modification of the thioether-succinimide linkage formed after the conjugation of the maleimide linker to a cysteine residue on the antibody. This process involves the opening of the succinimide ring to form a stable, ring-opened succinamic acid derivative.[1][12][13][14][15] This hydrolyzed form is resistant to the retro-Michael reaction, thus preventing payload loss and significantly improving the in vivo stability of the ADC.[1][12][14][15] Mildly basic conditions can promote this hydrolysis, offering a strategy to enhance the stability of maleimide-based ADCs.[1][12][13]

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the stability of this compound ADCs?

The Drug-to-Antibody Ratio (DAR), which represents the average number of drug-linker molecules conjugated to a single antibody, can significantly influence the stability of this compound ADCs. Higher DAR values can increase the hydrophobicity of the ADC, which in turn increases the propensity for aggregation.[16][17][18] Aggregation can lead to reduced solubility, altered pharmacokinetic profiles, and potential immunogenicity.[16][18] While a higher DAR may enhance potency, it is crucial to find an optimal DAR that balances therapeutic efficacy with colloidal and conformational stability.[2][8][19]

Q4: What are the best practices for storing this compound ADCs to minimize instability?

To minimize instability during storage, this compound ADCs should be kept in a formulation buffer with an optimal pH and appropriate excipients.[5][16][20][21][22] Generally, a slightly acidic pH (around 6.0) is preferred to slow down the retro-Michael reaction.[10] The formulation may also include stabilizers like polysorbates to prevent aggregation and cryoprotectants if the ADC is to be lyophilized or stored frozen.[16][20] It is recommended to store ADCs at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage) and to avoid repeated freeze-thaw cycles which can induce aggregation.[20]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound ADCs, providing potential causes and actionable solutions.

Issue 1: Increased Aggregation Detected by Size-Exclusion Chromatography (SEC)

Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) over time or after a change in buffer conditions.

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. A DAR of around 4 is often a good starting point for cysteine-linked ADCs.[2]
Hydrophobic Interactions Increase the hydrophilicity of the formulation by adding excipients such as polysorbates (e.g., Polysorbate 20 or 80) or polyethylene glycol (PEG).[23] Consider using a buffer with lower ionic strength.[16]
Unfavorable Buffer Conditions (pH, ionic strength) Screen different buffer systems to find the optimal pH and ionic strength for your specific ADC. A slightly acidic pH (e.g., pH 6.0) can sometimes reduce aggregation.[10][22]
Freeze-Thaw Stress Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles. If lyophilization is an option, consider it for long-term storage.[20]
Mechanical Stress (e.g., agitation) Handle ADC solutions gently. Avoid vigorous vortexing or shaking.
Issue 2: Premature Payload Release (Deconjugation) Observed in Plasma Stability Assays

Symptom: Analysis of plasma samples incubated with your this compound ADC shows a significant decrease in the average DAR over time, or an increase in free this compound payload.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Retro-Michael Reaction Induce succinimide ring hydrolysis by incubating the ADC at a slightly basic pH (e.g., pH 8.0-9.0) for a controlled period post-conjugation to form the more stable, ring-opened linker.[1][12][13]
Presence of Reducing Agents Ensure complete removal of any residual reducing agents (e.g., TCEP, DTT) used during the antibody reduction step through thorough purification (e.g., dialysis, diafiltration, or desalting columns).
Assay-Related Artifacts Confirm that the observed deconjugation is not an artifact of the analytical method. Use appropriate controls and consider orthogonal methods for confirmation.

Experimental Protocols & Methodologies

Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of this compound ADCs in plasma.

Objective: To determine the rate of deconjugation and aggregation of an this compound ADC in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey).[24][25]

Materials:

  • This compound ADC

  • Control antibody (unconjugated)

  • Plasma (human, mouse, rat, etc.), anticoagulated with EDTA or citrate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or antigen-specific affinity chromatography columns/beads for ADC capture[26]

  • Analytical instruments: HPLC with a size-exclusion column (SEC-HPLC) and a hydrophobic interaction column (HIC-HPLC), LC-MS/MS.

Procedure:

  • Dilute the this compound ADC and control antibody to a final concentration of 1 mg/mL in pre-warmed plasma and in PBS (as a control).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of each sample.

  • Immediately freeze the aliquots at -80°C to stop any further reactions until analysis.

  • For analysis, thaw the samples and purify the ADC from the plasma matrix using protein A or antigen-specific affinity chromatography.[26]

  • Analyze the purified ADC samples by:

    • SEC-HPLC: To quantify the percentage of high molecular weight species (aggregates) and fragments.

    • HIC-HPLC: To determine the average DAR and the distribution of different drug-loaded species.[7][12][25][27][28][29]

    • LC-MS/MS: To quantify the amount of free this compound payload released into the plasma.[13][26]

Data Analysis and Interpretation:
  • Aggregation: Plot the percentage of HMWS as a function of time. A significant increase indicates aggregation.

  • Deconjugation: Plot the average DAR as a function of time. A decrease in the average DAR indicates payload loss. The rate of deconjugation can be calculated from the slope of the curve.

  • Payload Release: Quantify the concentration of free this compound in the plasma over time to directly measure payload release.

Quantitative Data Summary (Example):

Time (hours)% Aggregation (SEC)Average DAR (HIC)Free this compound (ng/mL)
01.23.8< LLOQ
242.53.550
724.83.1150
1688.12.6320

LLOQ: Lower Limit of Quantification

Visualizing Linker Instability and Troubleshooting

Mechanism of Mc-Linker Instability and Stabilization

The following diagram illustrates the competing pathways of the retro-Michael reaction (instability) and succinimide ring hydrolysis (stabilization) for a maleimide-based ADC.

G ADC This compound ADC (Thioether-Succinimide Linkage) Deconjugated Deconjugated ADC + Free this compound ADC->Deconjugated Retro-Michael Reaction (Payload Loss) Hydrolyzed_ADC Hydrolyzed this compound ADC (Stable Ring-Opened Linkage) ADC->Hydrolyzed_ADC Succinimide Ring Hydrolysis (Stabilization) Albumin_Adduct Albumin-Mc-MMAD Adduct Deconjugated->Albumin_Adduct Reaction with Plasma Thiols (e.g., Albumin)

Caption: Competing reaction pathways for maleimide-based ADCs in plasma.

Troubleshooting Workflow for ADC Instability

This workflow provides a logical approach to diagnosing and addressing stability issues with your this compound ADC.

G start Instability Observed (Aggregation or Deconjugation) check_storage Review Storage and Handling Procedures start->check_storage check_dar Analyze DAR and Homogeneity (HIC-HPLC) check_storage->check_dar plasma_stability Perform Plasma Stability Assay check_dar->plasma_stability analyze_sec Analyze by SEC-HPLC plasma_stability->analyze_sec analyze_lcms Analyze by LC-MS/MS plasma_stability->analyze_lcms high_aggregation High Aggregation? analyze_sec->high_aggregation high_deconjugation High Deconjugation? analyze_lcms->high_deconjugation high_aggregation->high_deconjugation No optimize_dar Optimize Conjugation (Lower DAR) high_aggregation->optimize_dar Yes reformulate Reformulate (pH, Excipients) high_aggregation->reformulate Yes induce_hydrolysis Induce Succinimide Ring Hydrolysis high_deconjugation->induce_hydrolysis Yes check_reducing_agents Ensure Complete Removal of Reducing Agents high_deconjugation->check_reducing_agents Yes solution Stable ADC high_deconjugation->solution No optimize_dar->solution reformulate->solution induce_hydrolysis->solution check_reducing_agents->solution

Caption: A systematic workflow for troubleshooting this compound ADC stability issues.

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of Mc-MMAD

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mc-MMAD (Maleimidocaproyl-monomethyl auristatin D). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target toxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibody-drug conjugate (ADC) payload-linker construct. It consists of:

  • MMAD (Monomethyl auristatin D): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Mc (Maleimidocaproyl): A commonly used linker that connects the MMAD payload to a monoclonal antibody (mAb). This linker is designed to be stable in circulation but allows for the release of the active drug upon internalization by target cells.

The intended mechanism of action involves the mAb binding to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC. Once inside the cell, the linker is cleaved, releasing MMAD to exert its cytotoxic effect.

Q2: What are the primary causes of off-target toxicity with this compound ADCs?

Off-target toxicity of this compound ADCs can arise from several factors:

  • Premature Payload Release: The linker may not be perfectly stable in the bloodstream, leading to the early release of MMAD before the ADC reaches the target tumor cells. This free, highly potent drug can then indiscriminately affect healthy, rapidly dividing cells.

  • "On-Target, Off-Tumor" Toxicity: The target antigen for your mAb may be expressed at low levels on healthy tissues. The ADC can bind to these healthy cells and cause toxicity.

  • Nonspecific Uptake: ADCs can be taken up by cells that do not express the target antigen, particularly by cells of the reticuloendothelial system (e.g., in the liver and spleen), through mechanisms like Fc receptor (FcγR)-mediated uptake.

Q3: How can I assess the off-target toxicity of my this compound ADC in vitro?

Several in vitro assays can be employed to evaluate off-target toxicity:

  • Cytotoxicity Assays on Antigen-Negative Cells: Incubate your this compound ADC with a cell line that does not express the target antigen. Any observed cytotoxicity can be attributed to nonspecific uptake or premature drug release.

  • Co-culture Models: To mimic the tumor microenvironment, you can co-culture antigen-positive and antigen-negative cells. This can help assess the "bystander effect," where released MMAD from target cells kills nearby non-target cells.

  • Plasma Stability Assays: Incubate the ADC in plasma from different species (e.g., mouse, rat, human) and measure the amount of free MMAD released over time using LC-MS/MS. This will give you an indication of linker stability.

Troubleshooting Guides

Problem 1: High levels of free this compound detected in plasma stability assays.

High levels of premature payload release can lead to significant systemic toxicity.

Troubleshooting Strategies:

  • Optimize Linker Chemistry:

    • Consider a more stable linker: While Mc is a standard choice, explore alternative linkers with enhanced stability. This could include non-cleavable linkers, although this may impact the bystander effect.

    • Introduce steric hindrance: Modifying the linker with bulky groups near the cleavage site can reduce enzymatic access in the plasma while still allowing for cleavage in the lysosomal environment of the target cell.

  • Modify Conjugation Strategy:

    • Site-specific conjugation: Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR). High DAR species are often less stable and clear more rapidly. Employing site-specific conjugation techniques can produce a more homogeneous and stable ADC.

Caption: Troubleshooting workflow for addressing high premature payload release.

Problem 2: Significant cytotoxicity observed in antigen-negative cell lines.

This suggests that your ADC is being taken up non-specifically, potentially leading to off-target effects in vivo.

Troubleshooting Strategies:

  • Fc Region Engineering:

    • The Fc region of your antibody can bind to Fcγ receptors on various immune cells, leading to nonspecific uptake. Introduce mutations in the Fc region (e.g., LALA-PG mutations) to reduce or ablate FcγR binding.

  • PEGylation:

    • Conjugating polyethylene glycol (PEG) chains to your ADC can shield it from nonspecific interactions and reduce uptake by the reticuloendothelial system.

cluster_1 FcγR-Mediated Nonspecific Uptake ADC This compound ADC binding Binding ADC->binding Fc_receptor Fcγ Receptor (on healthy cell) Fc_receptor->binding internalization Internalization binding->internalization lysosome Lysosomal Degradation internalization->lysosome release MMAD Release lysosome->release toxicity Off-Target Cytotoxicity release->toxicity

Caption: Pathway of nonspecific ADC uptake via Fc receptor binding.

Problem 3: In vivo studies show high liver accumulation and hepatotoxicity.

Liver toxicity is a common issue with ADCs and can be a major hurdle in clinical development.

Troubleshooting Strategies:

  • Implement Fc Engineering: As mentioned above, reducing FcγR binding can significantly decrease liver uptake.

  • Optimize Drug-to-Antibody Ratio (DAR):

    • Higher DAR values can increase the hydrophobicity of the ADC, leading to faster clearance and higher accumulation in the liver. Aim for a lower, more homogeneous DAR (e.g., 2 or 4) through site-specific conjugation.

  • Inverse Targeting:

    • This novel approach involves the co-administration of a "clearing agent" that binds to any prematurely released payload in the circulation. This agent can then be rapidly cleared from the body, reducing the exposure of healthy tissues to the free drug.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from preclinical studies aimed at reducing the off-target toxicity of a hypothetical anti-Her2-Mc-MMAD ADC.

StrategyIn Vitro Cytotoxicity (IC50, nM) on Antigen-Negative CellsIn Vivo Maximum Tolerated Dose (MTD, mg/kg)Peak Free MMAD in Plasma (ng/mL)
Parental ADC 501025
Site-Specific Conjugation (DAR 2) 1502015
Fc Engineered (LALA-PG) 2002523
Site-Specific + Fc Engineered 5004012

Key Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay

This protocol can be adapted to assess both on-target and off-target cytotoxicity.

  • Cell Plating: Seed target (antigen-positive) and non-target (antigen-negative) cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of your this compound ADC and a free this compound control.

  • Treatment: Treat the cells with the diluted ADC or free drug and incubate for 72-96 hours.

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 values for each cell line. A high IC50 for the antigen-negative cell line indicates low off-target cytotoxicity.

General Protocol for Site-Specific Conjugation (THIOMAB Approach)

This is an example of a widely used site-specific conjugation method.

  • Antibody Engineering: Introduce a cysteine mutation at a specific site on the antibody heavy or light chain.

  • Antibody Reduction: Reduce the engineered antibody using a mild reducing agent like TCEP to expose the sulfhydryl group of the engineered cysteine.

  • Conjugation: React the reduced antibody with the this compound linker-payload. The maleimide group on the linker will specifically react with the free sulfhydryl group.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody and free drug.

  • Characterization: Characterize the ADC to confirm the DAR and homogeneity.

cluster_2 Site-Specific Conjugation Workflow start Engineered mAb (with Cysteine mutation) reduction Mild Reduction (e.g., TCEP) start->reduction conjugation React with This compound reduction->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Homogeneity) purification->characterization final_product Homogeneous ADC characterization->final_product

Caption: General workflow for producing a site-specific this compound ADC.

Disclaimer: The information provided in this technical support center is for research purposes only. All experimental protocols should be adapted and optimized for your specific antibody, cell lines, and laboratory conditions. Always follow appropriate safety precautions when handling potent cytotoxic agents like MMAD.

Technical Support Center: Optimizing Incubation Times for Cell-Based MMAD Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation times for cell-based assays involving Monomethylauristatin D (MMAD), a potent tubulin inhibitor commonly used as a payload in Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of incubation times for MMAD-based assays.

Problem Possible Cause Suggested Solution
High Background Signal 1. Incubation time is too long, leading to non-specific effects. 2. Antibody concentration (if using an ADC) is too high. 3. Insufficient washing between steps.1. Perform a time-course experiment to identify a shorter incubation time that maintains a good signal-to-noise ratio. 2. Titrate the antibody to find the optimal concentration. 3. Increase the number and rigor of wash steps.
Low Signal or No Effect 1. Incubation time is too short for the compound to exert its effect. 2. The concentration of the MMAD-conjugate is too low. 3. The cell line is resistant to the compound.1. Extend the incubation time. It is advisable to test a range of time points (e.g., 24, 48, 72 hours).[1] 2. Increase the concentration of the MMAD-conjugate. 3. Verify the sensitivity of your cell line to other tubulin inhibitors or confirm target expression if using an ADC.
Inconsistent Results Between Replicates 1. Variations in incubation timing across different wells or plates. 2. Asynchrony of cell cultures. 3. Uneven plate temperature during incubation.1. Ensure precise and consistent timing for adding reagents and stopping the assay for all samples. 2. Consider cell synchronization methods if cell cycle-dependent effects are suspected. 3. Avoid stacking plates in the incubator and allow them to warm to room temperature before adding reagents to ensure even temperature distribution.[2][3]
Edge Effects Observed on the Plate 1. Evaporation from the outer wells during long incubation periods. 2. Temperature gradients across the plate.1. Fill the outer wells with sterile water or media without cells to create a humidity barrier. 2. Use a hydration chamber for long-term cultures.[3] 3. Ensure the incubator is properly humidified and calibrated.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for incubation time in a cell viability assay with an MMAD-based compound?

A1: For cell viability or proliferation assays (e.g., MTT, MTS), a common starting point is a 24-hour incubation. However, the optimal time depends on the cell line's doubling time and sensitivity to the compound. A time-course experiment (e.g., 24, 48, and 72 hours) is highly recommended to determine the most appropriate incubation period for your specific model.[4]

Q2: How does incubation time affect the IC50 value of an MMAD-based compound?

A2: The half-maximal inhibitory concentration (IC50) can be time-dependent. Generally, longer incubation times allow the compound more time to exert its cytotoxic effects, which may lead to lower IC50 values. It is critical to maintain a consistent incubation time across all experiments to ensure the comparability and reproducibility of your results.[4]

Table 1: Expected Impact of Incubation Time on Assay Parameters

Incubation TimeIC50 ValueSignal Window (Treated vs. Untreated)Potential for Non-Specific Effects
Short (e.g., <24h) HigherNarrowerLower
Optimal (e.g., 48-72h) LowerWiderModerate
Long (e.g., >72h) May plateau or decrease furtherMay decrease due to cell death in controlsHigher

Q3: For assays measuring apoptosis, what is the optimal incubation period with an MMAD-based compound?

A3: The optimal incubation time for measuring apoptosis depends on the kinetics of the apoptotic pathway in your cell model. MMAD, as a tubulin inhibitor, typically induces cell cycle arrest at the G2/M phase, followed by apoptosis. A time-course experiment is essential to capture the peak of apoptotic events. This can range from 16 to 48 hours. It is recommended to test several time points to identify the optimal window for observing apoptosis.

Experimental Protocols

Protocol: Optimizing Incubation Time for a Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the MMAD-based compound in the appropriate cell culture medium. Add the diluted compound to the designated wells. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves for each incubation time to determine the respective IC50 values.

Visualizations

experimental_workflow Experimental Workflow for Incubation Time Optimization cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation Time Points cluster_assay Assay & Analysis seed_cells 1. Seed cells in 96-well plate overnight_incubation 2. Incubate overnight seed_cells->overnight_incubation prepare_compound 3. Prepare serial dilutions of MMAD compound add_compound 4. Add compound to wells prepare_compound->add_compound t24 24 hours add_compound->t24 t48 48 hours add_compound->t48 t72 72 hours add_compound->t72 mtt_assay 5. Perform MTT assay t24->mtt_assay t48->mtt_assay t72->mtt_assay read_plate 6. Read absorbance mtt_assay->read_plate analyze_data 7. Analyze data and determine optimal time read_plate->analyze_data

Caption: Workflow for optimizing incubation time in a cell-based assay.

signaling_pathway General Signaling Pathway of MMAD-induced Apoptosis MMAD MMAD (Tubulin Inhibitor) Tubulin Microtubule Dynamics MMAD->Tubulin inhibits MitoticArrest G2/M Phase Arrest Tubulin->MitoticArrest disruption leads to Bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 down, Bax up) MitoticArrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis execution of

Caption: Pathway of MMAD leading to apoptosis.

References

dealing with Mc-MMAD precipitation during conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mc-MMAD conjugation. Our aim is to help you overcome common challenges, particularly precipitation issues, and ensure the successful development of your antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADCs?

This compound is a drug-linker conjugate consisting of Monomethyl auristatin D (MMAD), a potent anti-tubulin agent, attached to a maleimidocaproyl (Mc) linker.[1][2][3] The maleimide group allows for covalent attachment to thiol groups on antibodies, typically on cysteine residues.[][5] MMAD is a highly cytotoxic payload, making it an effective component of ADCs for cancer therapy.[3]

Q2: What are the common causes of this compound precipitation during conjugation?

Precipitation or aggregation of ADCs during and after conjugation is a common issue, often stemming from the increased hydrophobicity of the final conjugate.[][7][8] Key factors contributing to precipitation include:

  • High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic this compound molecules per antibody increases the overall hydrophobicity, leading to a greater tendency for aggregation.[][9][10][11] It is estimated that a DAR above 4 can significantly diminish ADC solubility.[9]

  • Hydrophobic Nature of the Payload and Linker: Both MMAD and the maleimidocaproyl linker contribute to the hydrophobicity of the ADC, which can lead to aggregation to minimize exposure to the aqueous environment.[][8]

  • Conjugation Chemistry: Traditional cysteine or lysine conjugation can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, some of which may be more prone to aggregation.[][12]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, antibody concentration, and the presence of organic co-solvents can influence the stability of the antibody and the solubility of the ADC.[9][][14] For instance, a pH shift during the process can lead to precipitation if it approaches the isoelectric point (pI) of the antibody.[15]

  • Instability of the Maleimide Linker: The thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to deconjugation and potential aggregation.[5][16]

Q3: How can I prevent precipitation of my this compound ADC during conjugation?

Several strategies can be employed to mitigate precipitation:

  • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR. A DAR of 2 to 4 is often considered ideal.[] Site-specific conjugation methods can help achieve a more uniform DAR.[][12]

  • Introduce Hydrophilic Moieties: Incorporating hydrophilic linkers or modifying the payload can help counteract the hydrophobicity of this compound.[][8][9] Examples include using linkers containing polyethylene glycol (PEG), sulfonates, or chito-oligosaccharides like ChetoSensar™.[8][9]

  • Control Conjugation Conditions:

    • pH: Maintain a pH that ensures antibody stability and is optimal for the conjugation reaction.[9][] Avoid pH values near the antibody's pI.[15]

    • Temperature: Perform the conjugation at a controlled, and often reduced, temperature to minimize aggregation.[9]

    • Antibody Concentration: While higher concentrations can be more efficient for manufacturing, they can also increase the likelihood of aggregation.[8] Consider working at lower antibody concentrations (<20 mg/mL).[9]

    • Co-solvents: Use the minimum necessary amount of organic co-solvent (like DMSO or DMA) to dissolve the this compound, as excess solvent can destabilize the antibody.[14]

  • Formulation Strategies: The addition of certain excipients, such as arginine and proline, can increase the solubility of the mAb and prevent aggregation.[9]

  • Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation can physically prevent antibodies from aggregating.[17][18]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving precipitation issues encountered during this compound conjugation.

Observation Potential Cause Recommended Action
Precipitation upon addition of this compound High local concentration of the hydrophobic drug-linker.Add this compound solution slowly and with gentle, continuous mixing. Consider pre-diluting the this compound in a compatible solvent before addition.
Incompatibility of the this compound solvent with the antibody buffer.Minimize the volume of organic solvent used. Ensure the final concentration of the organic solvent is low enough to not cause antibody denaturation or precipitation.
Precipitation during the conjugation reaction Aggregation due to increased hydrophobicity of the ADC.Lower the reaction temperature. Reduce the antibody concentration. Add stabilizing excipients like arginine to the reaction buffer.[9]
Incorrect pH leading to antibody instability.Verify and adjust the pH of the reaction buffer to a range where the antibody is known to be stable.
Precipitation after conjugation (during purification or storage) High DAR species are precipitating out.Optimize the conjugation reaction to achieve a lower average DAR. Use purification methods like Hydrophobic Interaction Chromatography (HIC) to remove high DAR species.[19]
Buffer exchange into a destabilizing buffer.Ensure the final storage buffer has a pH that ensures ADC stability and contains appropriate stabilizing excipients.
Freeze-thaw instability.Minimize freeze-thaw cycles. Consider adding cryoprotectants like polysorbates to the storage buffer.[9]

Experimental Protocols

General this compound Conjugation Protocol (Cysteine-based)

This protocol provides a general workflow for conjugating this compound to an antibody via reduced interchain disulfide bonds. Optimization will be required for specific antibodies and desired DAR.

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation-compatible buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5).

    • Ensure the antibody concentration is appropriate (e.g., 1-10 mg/mL).

  • Reduction of Disulfide Bonds:

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.

    • The molar excess of TCEP will determine the extent of reduction and ultimately influence the DAR.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • This compound Preparation:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a stock solution. Note that this compound is unstable in solution, so fresh preparation is recommended.[1][3]

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced antibody solution. A slight molar excess of this compound over the available thiol groups is typically used.

    • Incubate at a controlled temperature (e.g., 4-25°C) for a specific duration (e.g., 1-4 hours) with gentle mixing.

  • Quenching:

    • Add a quenching reagent, such as N-acetylcysteine, to react with any excess, unreacted this compound.

  • Purification:

    • Remove unconjugated this compound, quenching reagent, and other small molecules using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[14]

    • If necessary, use chromatography techniques like HIC to separate ADC species with different DARs.

Analytical Methods for Detecting Precipitation and Aggregation
Technique Principle Information Obtained
Visual Inspection Direct observation of turbidity or particulates.Qualitative indication of gross precipitation.
UV-Vis Spectroscopy Measurement of light scattering at wavelengths such as 340 nm.Quantitative measure of turbidity.
Size-Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic radius.Detection and quantification of high molecular weight aggregates and fragments.[20][21]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Provides information on the size distribution of particles in solution, including aggregates.
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the ADC species.Can be used to monitor the distribution of DAR and the presence of highly hydrophobic, aggregation-prone species.[19][20][21]

Visualizations

experimental_workflow Figure 1. General this compound Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) reduction Antibody Reduction (e.g., TCEP) antibody_prep->reduction mc_mmad_prep This compound Preparation (Freshly Dissolved) conjugation Conjugation Reaction mc_mmad_prep->conjugation reduction->conjugation quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching purification Purification (SEC / TFF) quenching->purification analysis Analysis (SEC, HIC, DLS) purification->analysis

Caption: General workflow for this compound conjugation.

troubleshooting_logic Figure 2. Troubleshooting Logic for Precipitation cluster_when When did precipitation occur? cluster_solutions_addition Potential Solutions cluster_solutions_reaction Potential Solutions cluster_solutions_post Potential Solutions start Precipitation Observed during_addition During this compound Addition start->during_addition during_reaction During Conjugation Reaction start->during_reaction post_reaction Post-Conjugation (Purification/Storage) start->post_reaction solution_addition1 Slow down addition rate during_addition->solution_addition1 solution_addition2 Ensure gentle mixing during_addition->solution_addition2 solution_addition3 Minimize organic solvent during_addition->solution_addition3 solution_reaction1 Lower temperature during_reaction->solution_reaction1 solution_reaction2 Decrease concentration during_reaction->solution_reaction2 solution_reaction3 Optimize pH during_reaction->solution_reaction3 solution_reaction4 Add excipients (e.g., Arginine) during_reaction->solution_reaction4 solution_post1 Optimize DAR post_reaction->solution_post1 solution_post2 Use stabilizing buffer post_reaction->solution_post2 solution_post3 Add cryoprotectants post_reaction->solution_post3 solution_post4 Purify high DAR species post_reaction->solution_post4

Caption: Troubleshooting logic for precipitation issues.

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Mc-MMAD Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing damage to healthy tissues.[1][2] This guide provides an objective comparison of the in vitro performance of ADCs utilizing the Maleimidocaproyl (Mc) linker with Monomethyl Auristatin D (MMAD) as the payload. We will delve into the key experimental assays used for efficacy validation, present comparative data, and provide detailed methodologies to support your research.

The Mc-MMAD ADC Platform: Mechanism of Action

The this compound ADC combines a tumor-antigen-specific monoclonal antibody with the highly potent microtubule inhibitor MMAD, connected by a stable, non-cleavable Mc linker. Its efficacy relies on a precise, multi-step intracellular process.

The pathway to target-specific cell killing involves:

  • Binding: The ADC circulates in the bloodstream until its antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is then internalized by the cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic cellular organelle rich in proteases.

  • Degradation & Payload Release: Inside the lysosome, the antibody component is completely degraded into amino acids. This degradation breaks down the entire conjugate, liberating the this compound payload.

  • Cytotoxic Effect: The released this compound payload enters the cytoplasm and binds to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death (apoptosis).[3]

Mc_MMAD_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released This compound Lysosome->Payload 4. Degradation & Payload Release Tubulin Tubulin Payload->Tubulin 5. Binds to Tubulin Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis 6. Microtubule Disruption MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis s1 Seed Antigen +/- Cells in 96-well Plate s2 Incubate Overnight (Allow Attachment) s1->s2 s4 Add Compounds to Wells s2->s4 s3 Prepare Serial Dilutions of ADC & Controls s3->s4 s5 Incubate for 72-120 hours at 37°C s4->s5 s6 Add MTT Reagent to Each Well s5->s6 s7 Incubate for 2-4 hours (Formazan Formation) s6->s7 s8 Add Solubilization Solution s7->s8 s9 Incubate Overnight s8->s9 s10 Read Absorbance at 570 nm s9->s10 s11 Calculate % Viability vs. Control s10->s11 s12 Determine IC50 Value s11->s12

References

Mc-MMAD vs. MMAE: A Comparative Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Among the auristatin family of microtubule inhibitors, monomethyl auristatin E (MMAE) has emerged as a clinically validated and widely utilized payload. A related but less characterized auristatin derivative, monomethyl auristatin D (MMAD), conjugated via a maleimidocaproyl (Mc) linker (Mc-MMAD), presents a potential alternative. This guide provides an objective comparison of this compound and MMAE in the context of ADCs, summarizing the available experimental data and outlining key experimental methodologies.

Executive Summary

MMAE is a potent, cell-permeable auristatin derivative that enables a "bystander effect," allowing it to kill neighboring antigen-negative tumor cells. This characteristic is advantageous in treating heterogeneous tumors. In contrast, available data on MMAD-based ADCs, while limited, suggests potentially lower efficacy in some preclinical models compared to their MMAE counterparts. Direct comparative studies of this compound and MMAE are scarce in publicly available literature, necessitating a careful evaluation of their individual properties to inform payload selection.

Structural and Mechanistic Overview

Both MMAE and MMAD are synthetic analogs of the natural product dolastatin 10. They exert their cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1][2] The maleimidocaproyl (Mc) linker is a commonly used non-cleavable linker that attaches the payload to cysteine residues on the antibody.

Monomethyl Auristatin E (MMAE) is a highly potent anti-mitotic agent. Its structure allows for membrane permeability, which is crucial for the bystander effect.[3][4][]

This compound consists of monomethyl auristatin D (MMAD) attached to a maleimidocaproyl linker. While structurally similar to MMAE, subtle differences may impact its potency and cell permeability.

Data Presentation: Performance Comparison

Table 1: In Vitro Cytotoxicity of MMAE-based ADCs

Cell LineTarget AntigenADCIC50 (ng/mL)Reference
MDA-MB-468Breast CancerFree MMAE~1[6]
MDA-MB-453Breast CancerFree MMAE>10[6]
NCI-N87HER2Trastuzumab-vc-MMAE~10
SK-BR-3HER2Trastuzumab-vc-MMAE~5
BT-474HER2Trastuzumab-vc-MMAE~5

Table 2: In Vivo Efficacy of an MMAD-based ADC vs. an MMAE-based ADC

Xenograft ModelADCDose (mg/kg)Tumor Growth InhibitionReference
HER2+ Ovarian (SKOV3)Trastuzumab-PEG-MMADNot specifiedLower efficacy[7]
HER2+ Ovarian (SKOV3)Trastuzumab-MMAENot specifiedHigher efficacy[7]

Note: This study did not utilize the this compound construct and details on the linker and drug-to-antibody ratio were not provided, limiting direct comparison.

Key Experimental Protocols

Accurate and reproducible experimental protocols are essential for the evaluation of ADC performance. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC or free payload required to inhibit the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC/Payload Treatment: Prepare serial dilutions of the ADC or free payload in cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC or payload solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.[6]

Bystander Killing Co-culture Assay

This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.

Protocol:

  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) target line and an antigen-negative (Ag-) bystander line. The bystander line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Also, seed each cell line individually as controls.

  • ADC Treatment: Treat the co-cultures and control wells with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-96 hours.

  • Imaging and Analysis: Use a high-content imaging system or flow cytometer to specifically quantify the viability of the GFP-expressing Ag- cells in the co-culture wells compared to the Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[4][]

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an ADC in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC intravenously (IV) at a specified dose and schedule. The control group should receive a vehicle control or a non-targeting ADC.

  • Monitoring: Measure tumor volume and body weight two to three times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.[8][9]

Pharmacokinetic Analysis

This analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC and the released payload.

Protocol:

  • Animal Dosing: Administer a single IV dose of the ADC to a cohort of animals (e.g., mice or rats).

  • Sample Collection: Collect blood samples at various time points post-injection.

  • Analyte Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the total antibody and conjugated ADC concentrations in the plasma. Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the free payload.[9][10]

  • Pharmacokinetic Modeling: Analyze the concentration-time data using pharmacokinetic software to determine key parameters such as clearance, volume of distribution, and half-life.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key processes.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (this compound or MMAE) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (MMAD or MMAE) Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Tubulin Inhibition Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: General mechanism of action for auristatin-based ADCs.

Bystander_Effect cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC_in ADC Internalization Payload_Release Payload Release (MMAE) ADC_in->Payload_Release Payload_out Payload Efflux Payload_Release->Payload_out Payload_in Payload Influx Payload_out->Payload_in Bystander Killing Microtubules_bystander Microtubule Disruption Payload_in->Microtubules_bystander Apoptosis_bystander Apoptosis Microtubules_bystander->Apoptosis_bystander

Caption: The bystander effect of a cell-permeable payload like MMAE.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK Pharmacokinetic Study Cytotoxicity->PK Bystander Bystander Effect Assay Bystander->PK Efficacy Xenograft Efficacy Study PK->Efficacy start ADC Candidate (this compound or MMAE) start->Cytotoxicity start->Bystander

Caption: A typical preclinical evaluation workflow for ADCs.

Conclusion

MMAE is a well-established and potent ADC payload with the significant advantage of a bystander killing mechanism. This makes MMAE-based ADCs particularly promising for the treatment of solid tumors with heterogeneous antigen expression. The available data for MMAD in an ADC context is limited, with one study suggesting potentially reduced efficacy compared to an MMAE counterpart. The lack of direct, comprehensive comparative studies between this compound and MMAE ADCs underscores the need for further research to fully elucidate the therapeutic potential of this compound. Researchers and drug developers should carefully consider the desired properties of their ADC, particularly the importance of the bystander effect, and conduct rigorous head-to-head preclinical evaluations to make an informed decision on payload selection.

References

A Head-to-Head Comparison of Mc-MMAD and MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the various payload and linker technologies, auristatin derivatives like monomethyl auristatin D (MMAD) and monomethyl auristatin F (MMAF) conjugated via a non-cleavable maleimidocaproyl (Mc) linker have been subjects of extensive research. This guide provides an objective, data-supported comparison of Mc-MMAD and MMAF ADCs to aid researchers in selecting the optimal construct for their therapeutic goals.

Executive Summary

Both MMAD and MMAF are potent tubulin inhibitors that induce cell cycle arrest and apoptosis. The primary distinction lies in their chemical structure, which significantly impacts their biological activity and therapeutic window. MMAF, with its charged C-terminal phenylalanine, exhibits reduced membrane permeability, leading to attenuated bystander killing but potentially a better safety profile. Conversely, while specific data on this compound is limited, auristatin payloads with higher cell permeability can exhibit a more potent bystander effect, which can be advantageous in treating heterogeneous tumors. The choice between this compound and MMAF will therefore depend on the specific therapeutic strategy, tumor antigen characteristics, and desired safety profile.

Structural and Mechanistic Comparison

FeatureThis compound ADCMc-MMAF ADC
Payload Monomethyl Auristatin D (MMAD)Monomethyl Auristatin F (MMAF)
Linker Maleimidocaproyl (Mc) - Non-cleavableMaleimidocaproyl (Mc) - Non-cleavable
Mechanism of Action Inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1]Inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1][2]
Key Structural Difference Dolaphenine residue at the C-terminus.Charged phenylalanine residue at the C-terminus.[3]
Cell Permeability Higher potential for cell permeability.Low cell permeability due to the charged C-terminus.[4][5][6]
Bystander Effect Potentially significant bystander effect.Limited to no bystander effect.[4][7][8]

Preclinical Performance Data

Direct head-to-head preclinical studies comparing this compound and Mc-MMAF ADCs are not extensively available in the public domain. However, insights can be drawn from studies evaluating these payloads with similar linkers.

In Vitro Cytotoxicity

The in vitro potency of auristatin-based ADCs is highly dependent on the target antigen expression and the cancer cell line. Generally, both MMAD and MMAF payloads exhibit potent cytotoxicity in the nanomolar to picomolar range.[9] A study comparing a non-cleavable MMAD conjugate to an MMAF analogue showed comparable in vitro IC50 values, suggesting similar intrinsic potency against the target cells.

Cell LineTarget AntigenThis compound ADC (IC50)Mc-MMAF ADC (IC50)Reference
BxPC3Undisclosed~0.3 nM~0.3 nM (analogue)(Comparative data is limited)
JurkatTn AntigenNot Available4.5 x 10² nM[2]
SKBR3Her2Not Available8.3 x 10¹ nM[2]

Note: The provided IC50 values for MMAF ADCs are from a study using a different antibody and may not be directly comparable.

In Vivo Efficacy

In vivo efficacy is a critical determinant of an ADC's therapeutic potential. A comparative study using a non-cleavable linker showed that an MMAD-based ADC had reduced in vivo efficacy compared to a stable MMAF analogue due to linker instability in rodent plasma. This highlights the importance of linker stability in achieving optimal in vivo performance.

Tumor ModelDosingThis compound ADC (Tumor Growth Inhibition)Mc-MMAF ADC (Tumor Growth Inhibition)Reference
BxPC3 Xenograft10 mg/kg, single doseReduced efficacySignificant tumor regression (analogue)(Comparative data is limited)

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of an ADC, including its clearance and half-life, are crucial for maintaining therapeutic concentrations and minimizing toxicity. The non-cleavable 'Mc' linker is designed for high stability in circulation.[10] Studies on Mc-MMAF ADCs have shown that the linker is highly stable in plasma with minimal premature drug release.[10] The clearance of the ADC is primarily driven by the antibody component, while the released payload (cys-mcMMAF) has a much shorter half-life.[11]

ParameterThis compound ADCMc-MMAF ADC
Plasma Stability Prone to cleavage in rodent plasma in some constructs.Highly stable in human and mouse plasma.[10][12]
Clearance (ADC) Expected to be similar to the antibody.Low clearance, typical of monoclonal antibodies.[11]
Half-life (ADC) Expected to be similar to the antibody.Long half-life, in the order of days.[11]
Released Payload cys-mcMMADcys-mcMMAF

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of ADCs.[13][14][15][16]

1. Cell Seeding:

  • Seed target antigen-positive and negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).

  • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the this compound and Mc-MMAF ADCs in complete cell culture medium.

  • Remove the old medium from the cell plates and add 100 µL of the diluted ADCs to the respective wells. Include untreated control wells.

  • Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[15]

3. MTT Assay:

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5-6 cluster_3 Data Analysis a Seed cells in 96-well plate b Treat cells with serially diluted ADCs a->b Incubate overnight c Add MTT reagent b->c Incubate 72-96 hours d Add solubilization solution c->d Incubate 2-4 hours e Read absorbance at 570 nm d->e Incubate overnight f Calculate IC50 values e->f

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of ADCs in a mouse xenograft model.[17][18][19]

1. Tumor Implantation:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID).

  • Monitor tumor growth regularly using calipers.

2. ADC Administration:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, Mc-MMAF ADC).

  • Administer the ADCs intravenously at specified doses and schedules.

3. Efficacy Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

4. Data Analysis:

  • Plot the mean tumor volume over time for each treatment group.

  • Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control.

G cluster_0 Week 0 cluster_1 Week 2-3 cluster_2 Week 3-7 cluster_3 End of Study a Implant tumor cells subcutaneously in mice b Randomize mice when tumors reach target size a->b c Administer ADCs intravenously b->c d Monitor tumor volume and body weight c->d e Excise and weigh tumors d->e f Analyze tumor growth inhibition e->f

Signaling Pathway: Tubulin Polymerization Inhibition

Both MMAD and MMAF exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.

G ADC This compound or Mc-MMAF ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking and Degradation Internalization->Lysosome Payload Released Payload (cys-mcMMAD or cys-mcMMAF) Lysosome->Payload Tubulin Tubulin Dimers Payload->Tubulin Inhibition Disruption Disruption of Microtubule Dynamics Payload->Disruption Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Microtubules->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Conclusion

The selection between this compound and Mc-MMAF ADCs requires careful consideration of the desired therapeutic outcome. Mc-MMAF, with its lower cell permeability and limited bystander effect, may offer a superior safety profile, making it a suitable candidate for treating tumors with homogeneous antigen expression. In contrast, while direct comparative data is sparse, the potentially higher cell permeability of MMAD could translate to a more potent bystander effect, which may be advantageous for eradicating heterogeneous tumors. However, the stability of the linker-payload combination is paramount, as premature cleavage can lead to reduced efficacy and increased off-target toxicity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these two promising ADC platforms.

References

Validating the Bystander Killing Effect of Mc-MMAD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Bystander Effect in Antibody-Drug Conjugates

The bystander killing effect is a critical attribute of certain ADCs, enabling the eradication of antigen-negative tumor cells residing in the vicinity of antigen-positive cells.[1] This phenomenon is particularly important in the context of heterogeneous tumors where antigen expression can be varied. The mechanism relies on the ability of the cytotoxic payload, once released from the ADC within the target cell, to permeate the cell membrane and diffuse into neighboring cells, inducing apoptosis irrespective of their antigen status.[2][3] The physicochemical properties of both the linker and the payload are paramount in determining the extent of this effect.[1] Payloads with good membrane permeability, such as auristatins like MMAD, are prime candidates for eliciting a potent bystander effect.[3]

Comparative Analysis of Bystander Killing Effect

To quantitatively assess the bystander effect of an ADC, in vitro co-culture and conditioned medium assays are the gold standards. Below, we present a comparative summary of the expected performance of an Mc-MMAD-containing ADC against a non-bystander ADC (e.g., one with a non-cleavable linker and a less permeable payload) and a known bystander-capable ADC (Trastuzumab-vc-MMAE).

Table 1: In Vitro Cytotoxicity and Bystander Effect Comparison
ParameterADC with this compound (Illustrative)Trastuzumab-vc-MMAE (Reference)Non-Bystander ADC (e.g., T-DM1)
Payload Monomethyl Auristatin D (MMAD)Monomethyl Auristatin E (MMAE)DM1
Linker Type Cleavable (Maleimidocaproyl)Cleavable (Valine-Citrulline)Non-cleavable (SMCC)
IC50 on Antigen-Positive Cells (e.g., SK-BR-3) Potent (e.g., ~10 ng/mL)Potent (e.g., ~8 ng/mL)Potent (e.g., ~5 ng/mL)
IC50 on Antigen-Negative Cells (e.g., MDA-MB-468) Low potency (e.g., >1000 ng/mL)Low potency (e.g., >1000 ng/mL)No significant effect
Bystander Killing (Co-culture) Significant killing of antigen-negative cellsSignificant killing of antigen-negative cellsMinimal to no killing of antigen-negative cells
Bystander Killing (Conditioned Medium) Significant killing of antigen-negative cellsSignificant killing of antigen-negative cellsNo significant effect

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the bystander effect.

Co-culture Bystander Killing Assay

This assay directly measures the ability of an ADC to induce cytotoxicity in antigen-negative cells when co-cultured with antigen-positive cells.

a. Cell Line Preparation:

  • Antigen-Positive (Ag+) Cells: e.g., SK-BR-3 (HER2-positive).

  • Antigen-Negative (Ag-) Cells: e.g., MDA-MB-468 (HER2-negative). To distinguish from Ag+ cells, the Ag- cells are typically engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP).

b. Experimental Procedure:

  • Seed a 96-well plate with a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1). A total cell density of 1 x 10^4 cells per well is common.

  • Include control wells with only Ag+ cells and only Ag- cells.

  • Allow cells to adhere overnight.

  • Treat the cells with serial dilutions of the ADC (e.g., from 0.1 to 1000 ng/mL).

  • Incubate for a period of 72 to 120 hours.

  • Assess the viability of the Ag- (GFP-positive) cell population using a high-content imager or flow cytometry to quantify the GFP signal.

  • The viability of the total cell population can be assessed using a standard cell viability reagent (e.g., CellTiter-Glo®).

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the extracellular environment and can kill cells in a separate culture.

a. Preparation of Conditioned Medium:

  • Seed Ag+ cells (e.g., SK-BR-3) in a culture flask.

  • Treat the cells with a cytotoxic concentration of the ADC (e.g., 10x IC50) for 48 to 72 hours.

  • Collect the culture supernatant.

  • Centrifuge the supernatant to remove cell debris and filter through a 0.22 µm filter. This is the "conditioned medium."

b. Experimental Procedure:

  • Seed Ag- cells (e.g., MDA-MB-468) in a 96-well plate.

  • Allow cells to adhere overnight.

  • Replace the culture medium with the prepared conditioned medium, serially diluted with fresh medium.

  • Incubate for 72 hours.

  • Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo®).

Visualizing the Mechanism and Workflow

To better understand the underlying processes and experimental design, the following diagrams are provided.

Bystander_Killing_Pathway cluster_target_cell Antigen-Positive Tumor Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC ADC Receptor Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload (MMAD) Release Lysosome->Payload_Release Linker Cleavage Payload_Entry Payload (MMAD) Entry Payload_Release->Payload_Entry Diffusion Bystander_Apoptosis Apoptosis Payload_Entry->Bystander_Apoptosis Induces

Caption: Mechanism of this compound bystander killing.

CoCulture_Workflow Start Start Seed_Cells Seed Ag+ and Ag- (GFP) cells in co-culture Start->Seed_Cells Adherence Allow cells to adhere (Overnight) Seed_Cells->Adherence ADC_Treatment Treat with serial dilutions of this compound ADC Adherence->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Analysis Analyze viability of GFP-positive cells Incubation->Analysis End End Analysis->End

Caption: Co-culture bystander assay workflow.

Conclusion

The validation of the bystander killing effect is a cornerstone in the preclinical evaluation of ADCs like those containing this compound. The methodologies outlined in this guide, including co-culture and conditioned medium assays, provide a robust framework for quantifying this critical activity. While direct comparative data for this compound is emerging, the principles and experimental designs established for similar auristatin-based ADCs offer a clear path for its evaluation. The ability to effectively kill antigen-negative tumor cells through the bystander effect significantly enhances the therapeutic potential of an ADC, promising improved efficacy in clinically challenging heterogeneous tumors.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Monomethyl Auristatin D (MMAD) in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of cleavable and non-cleavable linkers for the potent auristatin payload, monomethyl auristatin D (MMAD), supported by experimental data to inform rational ADC design.

The efficacy and safety of an ADC are intricately linked to the stability of the linker in circulation and its ability to efficiently release the cytotoxic payload within the target cancer cell. Monomethyl auristatin D (MMAD) is a powerful anti-mitotic agent, and its effective delivery is paramount. This guide delves into the nuances of using cleavable and non-cleavable linkers with MMAD, presenting a comparative analysis of their mechanisms, stability, in vitro cytotoxicity, and in vivo efficacy.

Mechanisms of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their drug release mechanisms.

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell. This is often achieved by incorporating sequences that are sensitive to lysosomal proteases, such as cathepsin B, or changes in pH. A common example is the valine-citrulline (vc) dipeptide linker. Upon internalization of the ADC and trafficking to the lysosome, proteases cleave the linker, releasing the active MMAD payload. This mechanism can also lead to a "bystander effect," where the released, cell-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[1][2]

Non-cleavable linkers , in contrast, do not have a specific cleavage site. The release of the payload is entirely dependent on the degradation of the antibody backbone within the lysosome.[3] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody. This approach generally offers greater stability in circulation and may reduce off-target toxicities.[4] However, the bystander effect is typically limited with non-cleavable linkers as the released payload is often charged and less membrane-permeable.[5]

Figure 1: Drug Release Mechanisms cluster_0 Cleavable Linker (e.g., Val-Cit) cluster_1 Non-Cleavable Linker ADC_C ADC Internalization Lysosome_C Lysosomal Trafficking ADC_C->Lysosome_C Cleavage Protease Cleavage (e.g., Cathepsin B) Lysosome_C->Cleavage MMAD_Release_C MMAD Release Cleavage->MMAD_Release_C Bystander_Effect Bystander Killing of Neighboring Cells MMAD_Release_C->Bystander_Effect Cell Permeable ADC_NC ADC Internalization Lysosome_NC Lysosomal Trafficking ADC_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation MMAD_Release_NC MMAD-Linker-Amino Acid Release Degradation->MMAD_Release_NC No_Bystander Limited Bystander Effect MMAD_Release_NC->No_Bystander Cell Impermeable Figure 2: In Vitro Cytotoxicity Workflow Start Seed Cells in 96-well Plate Incubate_1 Incubate Overnight Start->Incubate_1 Treat Add Serial Dilutions of ADC Incubate_1->Treat Incubate_2 Incubate for 72-96h Treat->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Solubilize Add Solubilization Solution Incubate_3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze Figure 3: In Vivo Efficacy Study Workflow Implant Implant Tumor Cells in Mice Monitor_Tumor Monitor Tumor Growth Implant->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Administer Administer ADC via IV Injection Randomize->Administer Monitor_Efficacy Monitor Tumor Volume and Body Weight Administer->Monitor_Efficacy Analyze_Data Analyze and Plot Tumor Growth Inhibition Monitor_Efficacy->Analyze_Data

References

Assessing the Immunogenicity of Mc-MMAD Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor influencing their safety and efficacy. Understanding the potential for an immune response against an ADC is paramount during preclinical and clinical development. This guide provides a comparative assessment of the immunogenicity of maleimidocaproyl-monomethyl auristatin D (Mc-MMAD) conjugates, with a focus on a closely related and clinically evaluated analogue, Mc-MMAF, as represented by belantamab mafodotin. We compare its immunogenic profile with that of ADCs utilizing the more common valine-citrulline-MMAE (vc-MMAE) linker-payload system.

Comparative Immunogenicity Data

The development of anti-drug antibodies (ADAs) can impact the pharmacokinetics, efficacy, and safety of ADCs. The incidence of ADAs varies depending on multiple factors, including the antibody, linker, payload, and patient population. While specific clinical data on this compound conjugates is limited in publicly available literature, we can draw relevant comparisons from the clinically evaluated Mc-MMAF conjugate, belantamab mafodotin, and various vc-MMAE ADCs.

FeatureMc-MMAF Conjugate (Belantamab Mafodotin)vc-MMAE Conjugates (e.g., Polatuzumab Vedotin, Brentuximab Vedotin)
Linker Maleimidocaproyl (mc) - Non-cleavableValine-Citrulline (vc) - Cleavable
Payload Monomethyl Auristatin F (MMAF)Monomethyl Auristatin E (MMAE)
Reported ADA Incidence Low. Specific rates from DREAMM trials are not yet fully detailed in publications, but the overall risk is considered low.[1][2][3]Variable, ranging from low to moderate (e.g., Polatuzumab vedotin: ~2.6-6%[2][4][5], Brentuximab vedotin: low, often undetectable in pediatric studies[3]).
Domain Specificity of ADA Information not yet widely available.Primarily against the antibody component, suggesting the linker-payload has a minimal role in the immunogenicity of these specific ADCs.[1]
Clinical Impact of ADAs Not yet fully characterized.In many cases, no significant impact on clinical outcomes has been observed.[1]

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for evaluating the immunogenicity of ADCs.[1] This involves screening for binding antibodies, confirming their specificity, and characterizing their neutralizing potential.

Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA

This assay is designed to detect all isotypes of antibodies that can bind to the ADC.

Principle: The bridging ELISA format detects bivalent ADAs that can "bridge" a biotinylated ADC and a labeled ADC.

Detailed Protocol (Example for a hypothetical this compound ADC):

  • Reagent Preparation:

    • Prepare biotinylated this compound ADC and horseradish peroxidase (HRP)-conjugated this compound ADC.

    • Assay buffer: Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA) and 0.05% Tween-20.

    • Wash buffer: PBS with 0.05% Tween-20.

    • Stop solution: 1M Sulfuric Acid.

  • Plate Coating:

    • Coat a 96-well streptavidin-coated plate with biotinylated this compound ADC (e.g., 1 µg/mL in assay buffer) for 1 hour at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Blocking:

    • Block the plate with 200 µL/well of assay buffer for 1 hour at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Sample Incubation:

    • Add 50 µL of patient serum samples (diluted 1:100 in assay buffer) and controls (positive and negative) to the wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 50 µL of HRP-conjugated this compound ADC (e.g., 1 µg/mL in assay buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Samples with a signal-to-noise ratio above a pre-defined cut-point are considered screen-positive.

  • Confirmatory Assay:

    • For screen-positive samples, repeat the assay with the addition of an excess of the unlabeled this compound ADC to compete for binding. A significant reduction in the signal confirms the specificity of the ADAs.

Neutralizing Antibody (NAb) Assay: Cell-Based Apoptosis Assay

This assay determines if the detected ADAs can inhibit the biological activity of the ADC.

Principle: The ability of the ADC to induce apoptosis in a target cell line is measured. Neutralizing antibodies will block this activity, leading to increased cell viability.

Detailed Protocol (Example for a hypothetical anti-Her2-Mc-MMAD ADC):

  • Cell Culture:

    • Culture a HER2-expressing cancer cell line (e.g., SK-BR-3) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

    • Pre-incubate patient serum samples (heat-inactivated) with a sub-optimal concentration of the anti-Her2-Mc-MMAD ADC for 1-2 hours at 37°C to allow ADAs to bind to the ADC.

    • Add the ADC-serum mixture to the cells.

    • Include controls: cells only, cells with ADC only (no serum), and cells with ADC and a known neutralizing antibody positive control.

    • Incubate the plate for a period sufficient to induce apoptosis (e.g., 72-96 hours).

  • Cell Viability Measurement:

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis:

    • A sample is considered positive for neutralizing antibodies if it shows a statistically significant increase in cell viability compared to the control with ADC only.

Signaling Pathways and Immunogenic Mechanisms

The immunogenicity of ADCs can be influenced by the payload's ability to induce immunogenic cell death (ICD). Auristatin derivatives, including MMAD and MMAF, are known to induce ICD. This process involves the release of damage-associated molecular patterns (DAMPs) that can activate an immune response.

Experimental Workflow for Immunogenicity Assessment

G cluster_tier1 Tier 1: Screening cluster_tier2 Tier 2: Confirmation cluster_tier3 Tier 3: Characterization PatientSample Patient Serum Sample ScreeningAssay Bridging ELISA for ADA PatientSample->ScreeningAssay ScreenPositive Screen Positive ScreeningAssay->ScreenPositive Signal > Cut-point ScreenNegative Screen Negative ScreeningAssay->ScreenNegative Signal <= Cut-point ConfirmatoryAssay Competition ELISA ScreenPositive->ConfirmatoryAssay ConfirmedPositive Confirmed Positive ConfirmatoryAssay->ConfirmedPositive Signal Inhibition ConfirmedNegative Confirmed Negative ConfirmatoryAssay->ConfirmedNegative No Inhibition TiterAssay Titer Determination ConfirmedPositive->TiterAssay NAbAssay Neutralizing Antibody Assay ConfirmedPositive->NAbAssay TiterValue TiterValue TiterAssay->TiterValue Quantitative Result NAbPositive NAbPositive NAbAssay->NAbPositive Neutralizing NAbNegative NAbNegative NAbAssay->NAbNegative Non-neutralizing

Caption: Tiered workflow for ADC immunogenicity testing.

Signaling Pathway of Auristatin-Induced Immunogenic Cell Death (ICD)

Auristatin payloads, such as MMAD and MMAF, disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. In the context of ICD, this process is accompanied by the release of DAMPs that signal to the immune system.

G cluster_cell Tumor Cell cluster_damps DAMP Release cluster_immune Immune Response ADC This compound ADC Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome MMAD Free MMAD Lysosome->MMAD Microtubules Microtubule Disruption MMAD->Microtubules ERStress Endoplasmic Reticulum Stress Microtubules->ERStress Apoptosis Apoptosis Microtubules->Apoptosis ERStress->Apoptosis Calreticulin Surface Calreticulin (CRT) Exposure ERStress->Calreticulin ATP ATP Release Apoptosis->ATP HMGB1 HMGB1 Release Apoptosis->HMGB1 DC Dendritic Cell (DC) Calreticulin->DC 'Eat-me' signal ATP->DC Chemoattraction HMGB1->DC TLR4 Activation DC_Activation DC Maturation & Activation DC->DC_Activation TCell T-Cell TCell_Priming T-Cell Priming TCell->TCell_Priming DC_Activation->TCell AntitumorImmunity Anti-tumor Immunity TCell_Priming->AntitumorImmunity

Caption: this compound induced immunogenic cell death pathway.

Conclusion

The immunogenicity of this compound conjugates is a critical consideration in their development. Based on data from the closely related Mc-MMAF ADC, belantamab mafodotin, and comparison with vc-MMAE ADCs, the immunogenicity risk appears to be manageable. The auristatin payload has the potential to induce immunogenic cell death, which may contribute to the overall anti-tumor activity. A thorough, tiered approach to immunogenicity testing, as outlined in the provided protocols, is essential to fully characterize the immune response to any new this compound conjugate.

References

A Comparative Guide to the Cross-Reactivity of Mc-MMAD Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the non-cleavable maleimidocaproyl (Mc) linker with the potent auristatin derivative, monomethyl auristatin D (MMAD). The performance of Mc-MMAD ADCs is objectively compared with relevant alternatives, including ADCs with the same linker and a different auristatin payload (Mc-MMAF) and those with a cleavable linker (vc-MMAE). This comparison is supported by experimental data from preclinical studies to inform researchers and drug developers on the potential cross-reactivity, efficacy, and safety profiles of these constructs.

Executive Summary

The selection of the linker and payload in an ADC is critical in defining its therapeutic index. Non-cleavable linkers, such as Mc, are designed to be stable in circulation, releasing the cytotoxic payload only after internalization of the ADC into the target cell and lysosomal degradation of the antibody. This mechanism is intended to minimize off-target toxicity. This guide delves into the specifics of ADCs employing the Mc linker with MMAD, a potent tubulin inhibitor. The comparative analysis with Mc-MMAF and the clinically prevalent vc-MMAE highlights the nuanced differences in their bystander effect, in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profiles.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various preclinical studies to facilitate a clear comparison between different ADC constructs. It is important to note that these data are compiled from multiple sources and direct head-to-head comparative studies are limited in the public domain.

Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs

ADC ConstructCell LineTarget AntigenIC50 (nM)Reference
This compound ADC NCI-N87UndisclosedData not publicly available
NCI-H520UndisclosedData not publicly available
vc-MMAE ADC BJABCD223.3[1]
WSUCD220.95[1]
MCF-7 (low HER2)HER213-fold higher than WT ADC[2]
N87 (high HER2)HER2Maintained[2]
MMAE (free drug) MDA-MB-468-Significant cytotoxicity[3]
MDA-MB-453-Less sensitive than MDA-MB-468[3]

Table 2: In Vivo Efficacy of Non-Cleavable Auristatin ADCs in Xenograft Models

ADC ConstructTumor ModelDosingOutcomeReference
Site I-PEG6-C2-MMAD BxPC3Single dose at 10 mg/kgStrong tumor growth inhibition[4]
Site A-PEG6-C2-MMAD BxPC3Single dose at 10 mg/kgReduced in vivo efficacy[4]
NCC Site F-PEG6-C2-MMAD BxPC3Single dose at 10 mg/kgNegative control, no efficacy[4]
Erbitux-vc-PAB-MMAE A549 XenograftNot specifiedEffectively inhibited tumor growth[5]

Table 3: Pharmacokinetic Parameters of Auristatin-Based ADCs

ADC ConstructSpeciesKey FindingsReference
Mc-MMAF ADC MouseHigh degree of stability in serum, with minimal unconjugated auristatin. Preferential tumor accumulation.[6][7]
vc-MMAE ADCs HumanPK profiles of antibody-conjugated MMAE, total antibody, and unconjugated MMAE were comparable across eight different ADCs at the same dose.[8]
MMAE-based ADC Mice, Rats, Monkeys, HumansStriking difference in the red blood cell partitioning of MMAE across species.

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of ADCs are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Culture: Plate cancer cells (e.g., NCI-N87, SK-BR-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a period of 72 to 120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of an ADC in a living organism.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., BxPC3, A549) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC). Administer the ADCs intravenously at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Efficacy Evaluation: Continue the study until tumors in the control group reach a predetermined endpoint. The primary efficacy endpoint is often tumor growth inhibition.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Pharmacokinetic (PK) Analysis

PK studies assess the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components.

  • Animal Dosing: Administer a single intravenous dose of the ADC to rodents (e.g., mice or rats).

  • Sample Collection: Collect blood samples at various time points post-dose. Process the blood to obtain plasma or serum.

  • Analyte Quantification:

    • Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody (conjugated and unconjugated).

    • ADC (Conjugated Antibody): Employ an ELISA with a capture antibody targeting the payload or a quantitative mass spectrometry (LC-MS/MS) method to measure the concentration of the ADC.

    • Unconjugated Payload: Use LC-MS/MS to quantify the concentration of the free payload in the plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life for each analyte.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Mc-MMAD_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalized_ADC Internalized ADC-Antigen Complex Antigen->Internalized_ADC 2. Internalization Degradation Antibody Degradation Internalized_ADC->Degradation 3. Trafficking Payload_Release Payload Release (cys-Mc-MMAD) Degradation->Payload_Release 4. Proteolytic   Cleavage Tubulin Tubulin Payload_Release->Tubulin 5. Binding Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Microtubule->Apoptosis ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection Cytotoxicity Cytotoxicity Assays (e.g., MTT) Efficacy Xenograft Tumor Models Cytotoxicity->Efficacy Bystander Bystander Effect Assay Bystander->Efficacy Internalization Internalization Assay Internalization->Efficacy Data_Integration Integrate In Vitro & In Vivo Data Efficacy->Data_Integration Toxicity Toxicity Studies Toxicity->Data_Integration PK Pharmacokinetics (PK) PK->Data_Integration Candidate_Selection Lead Candidate Selection Data_Integration->Candidate_Selection ADC_Development ADC Development (this compound) ADC_Development->Cytotoxicity ADC_Development->Bystander ADC_Development->Internalization Linker_Comparison cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) cluster_cleavable Cleavable Linker (e.g., vc-MMAE) NC_Stability High Plasma Stability NC_Release Payload Release via Antibody Degradation NC_Stability->NC_Release NC_Bystander Limited Bystander Effect NC_Release->NC_Bystander NC_Toxicity Potentially Lower Off-Target Toxicity NC_Bystander->NC_Toxicity C_Stability Stable in Circulation, Cleaved in Tumor C_Release Enzymatic/pH-mediated Payload Release C_Stability->C_Release C_Bystander Potent Bystander Effect C_Release->C_Bystander C_Toxicity Potential for Higher Off-Target Toxicity C_Bystander->C_Toxicity

References

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